In-Depth Technical Guide: The Core Mechanism of Action of CEP-28122 Mesylate Salt
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122 is a highly potent, selective, and orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent, selective, and orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Developed as a therapeutic agent for cancers driven by aberrant ALK activity, CEP-28122 has demonstrated significant antitumor effects in preclinical models. This technical guide provides a comprehensive overview of the core mechanism of action of CEP-28122 mesylate salt, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of ALK Tyrosine Kinase
The primary mechanism of action of CEP-28122 is the direct inhibition of the ALK receptor tyrosine kinase.[1][4] In several cancer types, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, genetic alterations such as chromosomal translocations, point mutations, or gene amplification lead to the constitutive activation of ALK.[4][5] This aberrant signaling drives oncogenesis by promoting cell proliferation and survival.
CEP-28122 is a potent inhibitor of recombinant ALK activity.[6] It also effectively suppresses the tyrosine phosphorylation of cellular ALK.[4] By binding to the ATP-binding pocket of the ALK kinase domain, CEP-28122 blocks the autophosphorylation of the kinase and its subsequent activation. This inhibition leads to a concentration-dependent reduction in the growth and viability of cancer cells that are positive for ALK.[6]
Downstream Signaling Pathways
The constitutive activity of ALK in cancer cells leads to the activation of several downstream signaling pathways crucial for tumor growth and survival. CEP-28122 effectively abrogates these signals. Treatment with CEP-28122 results in a substantial suppression of the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[6]
The Potent and Selective ALK Inhibitor: A Technical Guide to CEP-28122
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it targets.
Core Data Presentation: In Vitro and Cellular Activity of CEP-28122
CEP-28122 demonstrates high potency against recombinant ALK and inhibits the growth of ALK-positive cancer cell lines. The following table summarizes the key quantitative data regarding its inhibitory activity.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, drives the proliferation and survival of cancer cells. ALK activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are crucial for regulating cell growth, survival, and differentiation.[5][6][7] CEP-28122 exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream oncogenic signals.
This section provides detailed methodologies for the key experiments used to characterize the activity of CEP-28122.
In Vitro ALK Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of CEP-28122 required to inhibit 50% of the recombinant ALK kinase activity.
Methodology: A time-resolved fluorescence (TRF) assay is a common method for this determination.
Reagents and Materials:
Recombinant ALK enzyme
Biotinylated peptide substrate
ATP
Europium-labeled anti-phosphotyrosine antibody
Streptavidin-conjugated allophycocyanin (SA-APC)
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
CEP-28122 (serially diluted)
384-well assay plates
Procedure:
Add assay buffer to all wells of a 384-well plate.
Add serially diluted CEP-28122 or vehicle (DMSO) to the appropriate wells.
Add the recombinant ALK enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
Stop the reaction by adding EDTA.
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for at least 60 minutes to allow for binding.
Read the plate on a TRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
Data Analysis:
The ratio of the two emission signals is calculated.
The percent inhibition is determined relative to the vehicle control.
IC50 values are calculated by fitting the percent inhibition versus the logarithm of the compound concentration to a sigmoidal dose-response curve using a suitable software like XLFit.[4]
Caption: Experimental workflow for IC50 determination.
Cellular Proliferation/Viability Assay
Objective: To assess the effect of CEP-28122 on the growth and viability of ALK-positive and ALK-negative cancer cell lines.
Methodology: A common method is the use of a tetrazolium-based assay such as MTT or CCK-8.
Reagents and Materials:
ALK-positive and ALK-negative cell lines
Complete cell culture medium
CEP-28122 (serially diluted)
MTT or CCK-8 reagent
Solubilization solution (for MTT)
96-well cell culture plates
Microplate reader
Procedure:
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with serial dilutions of CEP-28122 or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).
Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
If using MTT, add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
Data Analysis:
The absorbance values are corrected for background.
The cell viability is expressed as a percentage of the vehicle-treated control.
The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percent viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CEP-28122 in animal models bearing human tumor xenografts.
Methodology:
Animal Models:
Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.
Tumor Implantation:
ALK-positive human cancer cells (e.g., Sup-M2 or NCI-H2228) are injected subcutaneously into the flank of the mice.[4]
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Treatment:
Mice are randomized into treatment and control groups.
CEP-28122 is formulated in a suitable vehicle (e.g., PEG-400) and administered orally at various doses (e.g., 30 and 55 mg/kg, twice daily).[4]
The control group receives the vehicle only.
Treatment is continued for a specified duration (e.g., 12-24 days).[4][1]
Efficacy Assessment:
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (L x W²)/2 is commonly used, where L is the longest diameter and W is the shortest.
Animal body weight is monitored as an indicator of toxicity.
At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting to assess target inhibition).
Data Analysis:
Tumor growth curves are plotted for each treatment group.
Statistical analysis (e.g., Mann-Whitney U test) is used to compare tumor volumes between treated and control groups.
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
Conclusion
CEP-28122 is a highly potent and selective inhibitor of ALK with demonstrated activity in both in vitro and in vivo models of ALK-driven cancers. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar targeted therapies. The robust anti-tumor activity of CEP-28122 in preclinical models highlights its potential as a therapeutic agent for patients with ALK-positive malignancies.[4][8]
CEP-28122 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122, also known as Lestaurtinib, is a multi-kinase inhibitor that has demonstrated significant therapeutic potential in various cancers....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122, also known as Lestaurtinib, is a multi-kinase inhibitor that has demonstrated significant therapeutic potential in various cancers. Its primary mechanism of action involves the inhibition of several key tyrosine kinases, thereby modulating downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by CEP-28122, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Targets and Mechanism of Action
CEP-28122 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 2 (JAK2). By competing with ATP for the kinase domain of these receptors, CEP-28122 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibitory action forms the basis of its anti-neoplastic activity in cancers driven by aberrant signaling from these kinases.
Quantitative Data Summary
The inhibitory potency of CEP-28122 against its primary targets and its effects on downstream cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of CEP-28122 against Target Kinases
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by mutations or chromosomal translocations (e.g., NPM-ALK), drives the pathogenesis of several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer. Activated ALK triggers multiple downstream pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK cascades.[7][8][9] CEP-28122 inhibits ALK, leading to the suppression of these pathways.
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase critical for normal hematopoiesis. Activating mutations, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive kinase activity and poor prognosis.[2] FLT3-ITD activates several downstream pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways, promoting leukemic cell proliferation and survival.[6][10] Lestaurtinib (CEP-28122) potently inhibits FLT3 kinase activity.[2]
The Janus Kinase (JAK) family of non-receptor tyrosine kinases are essential for cytokine signaling. The JAK2 V617F mutation is a common driver in myeloproliferative neoplasms, leading to constitutive activation of the JAK/STAT pathway, particularly STAT3 and STAT5.[3][11] This results in cytokine-independent cell growth. Lestaurtinib is a potent inhibitor of both wild-type and V617F-mutated JAK2.[3][4]
Lestaurtinib inhibits the JAK2 V617F/STAT signaling pathway.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is designed to detect changes in the phosphorylation status of key downstream signaling proteins (e.g., STAT3, STAT5, AKT, ERK) following treatment with CEP-28122.
Workflow for Western Blotting analysis.
Materials:
Cell line of interest (e.g., Sup-M2, HEL92.1.7)
CEP-28122 (Lestaurtinib)
Complete cell culture medium
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer apparatus and buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% Bovine Serum Albumin or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-phospho-STAT3 (Tyr705), anti-phospho-AKT (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Methodology:
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize. Treat cells with varying concentrations of CEP-28122 or vehicle control (DMSO) for the desired time (e.g., 1-4 hours for phosphorylation studies).
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein and/or a loading control like β-actin or GAPDH.
Cell Viability/Proliferation Assay (e.g., MTT or XTT Assay)
This assay measures the effect of CEP-28122 on cell proliferation and viability.
Materials:
Cell line of interest
CEP-28122
96-well microplates
Complete cell culture medium
MTT or XTT reagent
Solubilization solution (for MTT)
Microplate reader
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Drug Treatment: Treat the cells with a serial dilution of CEP-28122. Include a vehicle control (DMSO).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
Reagent Addition: Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
CEP-28122 is a potent multi-kinase inhibitor that effectively targets ALK, FLT3, and JAK2, leading to the downregulation of critical downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their investigation and application of this compound.
This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The in...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
CEP-28122 is a diaminopyrimidine derivative identified as a highly potent and selective, orally active ALK inhibitor.[1][2] Its chemical and physical properties are summarized below.
CEP-28122 is a potent inhibitor of ALK, a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, point mutations, or gene amplification, becomes a key driver in several human cancers.[2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][5]
The primary mechanism of action for CEP-28122 is the inhibition of ALK's kinase activity. This leads to a reduction in the phosphorylation of ALK itself and its downstream signaling effectors.[1][6]
CEP-28122 demonstrates significant, dose-dependent antitumor activity in various mouse xenograft models of human cancers with ALK activation.[2][5] Oral administration of CEP-28122 has been shown to lead to substantial tumor growth inhibition and even complete tumor regression.[2][6] For instance, a single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[2] Doses of 30 mg/kg twice daily or higher have resulted in complete or near-complete tumor regressions in ALCL, NSCLC, and neuroblastoma models.[2]
Signaling Pathway
CEP-28122 exerts its therapeutic effects by inhibiting the ALK signaling pathway. The constitutive activation of ALK in cancer cells leads to the phosphorylation and activation of several downstream signaling cascades that promote cell proliferation, survival, and invasion. CEP-28122's inhibition of ALK blocks these signals. Treatment of ALK-positive cells with CEP-28122 leads to a significant reduction in the phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2.[1]
Caption: CEP-28122 inhibits the ALK signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
This assay quantifies the enzymatic activity of recombinant ALK and its inhibition by CEP-28122.
Objective: To determine the IC50 value of CEP-28122 against recombinant ALK.
Methodology:
Recombinant ALK enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
CEP-28122 is added at various concentrations to the reaction mixture.
The reaction is allowed to proceed for a specified time at a controlled temperature.
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
The plate is incubated to allow for binding.
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. The signal is proportional to the extent of substrate phosphorylation.
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[6]
This assay measures the ability of CEP-28122 to inhibit ALK autophosphorylation within cancer cells.
Objective: To determine the cellular IC50 of CEP-28122 for the inhibition of ALK phosphorylation.
Methodology:
ALK-positive cells (e.g., Karpas-299, Sup-M2) are cultured to a suitable density.
Cells are treated with varying concentrations of CEP-28122 for a defined period (e.g., 2 hours).
Following treatment, cells are lysed to extract proteins.
Protein concentrations are determined to ensure equal loading.
Proteins are separated by SDS-PAGE and transferred to a membrane (Western Blot).
The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., phospho-ALK Tyr664) and a primary antibody for total ALK as a loading control.
The membrane is then incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
The signal is detected, and band intensities are quantified.
The ratio of phosphorylated ALK to total ALK is calculated, and the IC50 is determined from the dose-response curve.[6]
This assay assesses the effect of CEP-28122 on the proliferation and viability of cancer cells.
Objective: To evaluate the growth-inhibitory and cytotoxic effects of CEP-28122 on ALK-positive and ALK-negative cancer cell lines.
Methodology:
Cells are seeded in 96-well plates and allowed to attach overnight.
The cells are then treated with a range of concentrations of CEP-28122 or a vehicle control.
After a prolonged incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
The absorbance or fluorescence is measured, which correlates with the number of viable cells.
The percentage of growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.[1]
This experimental setup evaluates the therapeutic efficacy of CEP-28122 in a living organism.
Objective: To determine the dose-dependent antitumor activity of orally administered CEP-28122 in mouse models bearing human tumor xenografts.
Methodology:
Immunocompromised mice (e.g., SCID or nu/nu) are subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).
Tumors are allowed to grow to a palpable size.
Mice are randomized into treatment and control groups.
CEP-28122 is administered orally at various doses (e.g., 3, 10, 30 mg/kg) on a defined schedule (e.g., twice daily) for a specified duration (e.g., 12-24 days).[5] The control group receives a vehicle.
Tumor volume and body weight are measured regularly throughout the study.
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ALK).
Antitumor efficacy is evaluated by comparing the tumor growth in treated groups to the control group.[2]
Caption: Workflow for in vivo antitumor efficacy studies.
An In-Depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Inhibitor: CEP-28122
For Researchers, Scientists, and Drug Development Professionals Introduction Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1][2] Constitutive activation of ALK, driven by chromo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1][2] Constitutive activation of ALK, driven by chromosomal translocations, gene mutations, or amplification, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2][3] This has spurred the development of targeted therapies, with ALK inhibitors demonstrating significant clinical efficacy.[2] CEP-28122 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of ALK.[1][4][5][6][7] This technical guide provides a comprehensive overview of CEP-28122, including its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.
Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that functions as a potent and selective inhibitor of ALK receptor tyrosine kinase.[2][5][8] It competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10][11][12][13] The constitutive activation of ALK in cancer cells leads to the aberrant activation of multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10][11][12][13] By blocking ALK activity, CEP-28122 effectively abrogates these oncogenic signals, leading to cell growth inhibition and apoptosis in ALK-dependent cancer cells.[1][5][6]
ALK Signaling Pathway and Inhibition by CEP-28122
The following diagram illustrates the major signaling pathways downstream of activated ALK and the point of inhibition by CEP-28122.
Caption: ALK signaling pathways and CEP-28122 inhibition.
Preclinical Data
In Vitro Potency and Selectivity
CEP-28122 demonstrates potent inhibition of recombinant ALK with a high degree of selectivity against a broad panel of other kinases.
Target Kinase
IC50 (nM)
ALK
1.9 ± 0.5
Flt4
46 ± 10
Rsk2
7
Rsk3
19
Rsk4
19
Table 1: In vitro kinase inhibitory activity of CEP-28122.[2][4][14]
Cellular Activity
CEP-28122 effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner.
Cell Line
Cancer Type
ALK Status
IC50 (nM)
Karpas-299
Anaplastic Large-Cell Lymphoma
NPM-ALK Fusion
20
Sup-M2
Anaplastic Large-Cell Lymphoma
NPM-ALK Fusion
30
NCI-H2228
Non-Small Cell Lung Cancer
EML4-ALK Fusion
N/A
NCI-H3122
Non-Small Cell Lung Cancer
EML4-ALK Fusion
N/A
NB-1
Neuroblastoma
ALK Amplification
N/A
SH-SY5Y
Neuroblastoma
ALK Activating Mutation (F1174L)
N/A
NB-1643
Neuroblastoma
ALK Activating Mutation (R1275Q)
N/A
NB-1691
Neuroblastoma
ALK Wild-Type (Negative Control)
No significant effect
HCT-116
Colon Carcinoma
ALK-Negative
No significant effect
Table 2: Cellular growth inhibitory activity of CEP-28122.[2][4][5][6] (Note: Specific IC50 values for all cell lines were not consistently available in the searched literature).
In Vivo Antitumor Efficacy
Oral administration of CEP-28122 leads to significant, dose-dependent tumor growth inhibition and regression in various ALK-positive xenograft models.
Tumor Model
Cancer Type
Dosing Regimen (Oral, BID)
Outcome
Sup-M2 Xenograft
Anaplastic Large-Cell Lymphoma
30 mg/kg
Complete/near complete tumor regression
Sup-M2 Xenograft
Anaplastic Large-Cell Lymphoma
55 mg/kg (4 weeks)
Sustained complete tumor regression (>60 days post-treatment)
Sup-M2 Xenograft
Anaplastic Large-Cell Lymphoma
100 mg/kg (4 weeks)
Sustained complete tumor regression (>60 days post-treatment)
Primary Human ALCL Xenograft
Anaplastic Large-Cell Lymphoma
55 or 100 mg/kg (2 weeks)
Sustained tumor regression
NCI-H2228 Xenograft
Non-Small Cell Lung Cancer
30 and 55 mg/kg
Tumor regression
NCI-H3122 Xenograft
Non-Small Cell Lung Cancer
30 mg/kg
Significant tumor growth inhibition
NCI-H3122 Xenograft
Non-Small Cell Lung Cancer
55 mg/kg
Tumor stasis and partial regression
NB-1 Xenograft
Neuroblastoma
30 mg/kg
75% tumor growth inhibition
NB-1 Xenograft
Neuroblastoma
55 mg/kg
90% tumor growth inhibition
HCT-116 Xenograft (ALK-negative)
Colon Carcinoma
10 and 30 mg/kg
No antitumor activity
NB-1691 Xenograft (ALK-negative)
Neuroblastoma
30 and 55 mg/kg
No effect on tumor growth
Table 3: In vivo antitumor activity of CEP-28122 in xenograft models.[1][2][5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of ALK inhibitors. The following are representative methodologies for key assays.
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant ALK.
Caption: Workflow for a recombinant ALK kinase assay.
Detailed Steps:
Plate Coating: 96-well microtiter plates are coated with a substrate for ALK, such as recombinant human PLC-γ/GST, at a concentration of 10 µg/mL.[2]
Kinase Reaction: A reaction mixture containing recombinant ALK enzyme, ATP, and an appropriate kinase buffer (e.g., 20 mmol/L HEPES) is prepared.[2]
Compound Addition: CEP-28122 is serially diluted and added to the wells.
Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
Detection: A solution containing a Europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled anti-GST antibody is added. If the substrate is phosphorylated, the antibodies bind in proximity, allowing for FRET to occur.
Signal Reading: The plate is read on a TR-FRET-compatible microplate reader.
Data Analysis: The percentage of inhibition is calculated for each concentration of CEP-28122, and the IC50 value is determined by non-linear regression analysis.
This assay measures the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Detailed Steps:
Cell Seeding: Cancer cells (e.g., Karpas-299, Sup-M2) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[15]
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of CEP-28122 or vehicle control (e.g., DMSO).[5][15]
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][15]
Reagent Addition: An MTS or MTT reagent is added to each well.[15]
Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[15]
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[15]
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This experimental model assesses the antitumor efficacy of the inhibitor in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Steps:
Animal Model: Immunocompromised mice (e.g., SCID or nu/nu mice) are used to prevent rejection of human tumor cells.[6] All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[2]
Cell Implantation: ALK-positive human cancer cells (e.g., Sup-M2) are implanted subcutaneously into the flanks of the mice.[6]
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups, including a vehicle control group.
Drug Formulation and Administration: CEP-28122 (as free base or a salt form like mesylate) is formulated in an appropriate vehicle for oral gavage.[2] The drug is administered at specified doses and schedules (e.g., twice daily).[5]
Monitoring and Endpoints: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are monitored as indicators of toxicity. The study continues for a predetermined duration or until the tumors in the control group reach a specified endpoint.
Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated and statistically analyzed.
Conclusion
CEP-28122 is a potent and selective ALK inhibitor with significant preclinical activity against a range of ALK-driven cancers.[1][3][16] Its favorable pharmacokinetic profile and robust in vivo efficacy in xenograft models highlight its potential as a therapeutic agent.[1][6] The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ALK-targeted therapies. Further investigation into potential resistance mechanisms and clinical evaluation would be the next steps in the development of this compound.
The Potent Anti-Tumor Activity of CEP-28122 in ALK-Positive Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the preclinical activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), in various ALK-positive cancer cell lines. This document details the quantitative inhibitory effects of CEP-28122, outlines the experimental methodologies for assessing its activity, and visualizes the core signaling pathways involved.
Introduction to ALK and the Role of CEP-28122
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in several cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] The aberrant ALK activity triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and tumorigenesis.[2][3]
CEP-28122 is an orally bioavailable small molecule inhibitor designed to selectively target the kinase activity of ALK.[1][4] Preclinical studies have demonstrated its high potency and selectivity for ALK, leading to significant anti-tumor effects in ALK-dependent cancer models.[1]
Quantitative Inhibitory Activity of CEP-28122
CEP-28122 demonstrates potent inhibition of ALK kinase activity both in enzymatic assays and in cellular contexts. Its efficacy has been quantified across various ALK-positive cancer cell lines, as summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of CEP-28122
CEP-28122 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of ALK. This leads to a reduction in the phosphorylation of ALK itself and its downstream effector proteins.
ALK Signaling Pathway
The following diagram illustrates the major signaling pathways activated by oncogenic ALK and the point of inhibition by CEP-28122.
CEP-28122: An In-Depth Technical Guide on Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the kinase selectivity profile of CEP-28122, a potent and highly selective inhibitor of Anaplastic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of CEP-28122, a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on crucial signaling pathways.
Introduction
CEP-28122 is an orally bioavailable small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. CEP-28122 has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers. A critical aspect of its preclinical evaluation is its selectivity profile against a broad range of other kinases, which is essential for understanding its potential for off-target effects and for predicting its therapeutic window.
Kinase Selectivity Profile
CEP-28122 has been characterized as a highly potent and selective ALK inhibitor. In enzymatic assays, CEP-28122 inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Table 1: In Vitro Inhibitory Potency of CEP-28122 against ALK
Target Kinase
Assay Type
IC50 (nM)
Recombinant ALK
Enzymatic
1.9
Data sourced from publicly available research.
To assess its selectivity, CEP-28122 was profiled against a large panel of kinases. A study by Cheng et al. (2012) evaluated the compound at a concentration of 1 µM against 259 different kinases. While the detailed percentage of inhibition for each kinase from this screen is not publicly available, the study concluded that CEP-28122 is a highly selective ALK inhibitor. This high degree of selectivity suggests a lower potential for off-target toxicities mediated by the inhibition of other kinases.
Experimental Protocols
The following sections describe the generalized methodologies for the key experiments cited in the characterization of CEP-28122.
Recombinant ALK Kinase Assay (ELISA-based)
This assay is designed to measure the in vitro inhibition of recombinant ALK kinase activity by a test compound.
Principle:
This assay quantifies the phosphorylation of a substrate by the ALK enzyme using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) format. A substrate peptide is coated onto microplate wells. The recombinant ALK enzyme, the test compound (CEP-28122), and ATP are added to the wells. If the compound does not inhibit ALK, the substrate will be phosphorylated. The phosphorylated substrate is then detected using a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate for HRP results in a colorimetric signal that is proportional to the extent of substrate phosphorylation. The inhibitory effect of the compound is determined by the reduction in the colorimetric signal.
Coating: Coat the wells of a 96-well microtiter plate with the substrate peptide and incubate to allow for binding. Wash the wells to remove any unbound substrate.
Kinase Reaction: Add the kinase reaction buffer, recombinant ALK enzyme, and varying concentrations of CEP-28122 to the wells.
Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Stopping the Reaction: Stop the reaction by adding a chelating agent like EDTA or by washing the plate.
Detection:
Add the phosphorylation-specific primary antibody to each well and incubate.
Wash the wells to remove unbound primary antibody.
Add the HRP-conjugated secondary antibody and incubate.
Wash the wells to remove unbound secondary antibody.
Signal Development: Add the TMB substrate to each well and incubate in the dark.
Reading: Stop the reaction by adding the stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of CEP-28122 relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Exploratory
CEP-28122 Mesylate Salt: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals Abstract CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed as a mesylate salt, it demonstrat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed as a mesylate salt, it demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Despite its promising preclinical efficacy, the development of CEP-28122 was terminated due to the observation of severe lung toxicity in non-human primate studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthetic route of CEP-28122 mesylate salt, compiling available data into a structured format for researchers and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Genetic alterations, such as chromosomal translocations, gene amplifications, and point mutations, can lead to constitutive activation of ALK, driving the pathogenesis of several human cancers. This has established ALK as a key therapeutic target. CEP-28122 was developed as a small molecule inhibitor to target this oncogenic driver.
Discovery and Synthesis
CEP-28122, a diaminopyrimidine derivative, was identified through a focused drug discovery program aimed at developing potent and selective ALK inhibitors. The synthesis of CEP-28122 involves a multi-step process culminating in the formation of a stable, in situ generated mixed mesylate hydrochloride salt. This salt form was chosen to improve the pharmaceutical properties of the compound.
Synthetic Pathway Overview
The synthesis of CEP-28122 involves the coupling of three key building blocks. The process includes a selective nitration using a blocking group strategy, a one-pot transfer hydrogenation for reductive amination, nitro group reduction, and dehalogenation, and an enzymatic resolution to obtain the desired stereoisomer.
High-level synthetic workflow for CEP-28122 mesylate salt.
Mechanism of Action
CEP-28122 is an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK enzyme, it prevents the phosphorylation of ALK and its downstream signaling substrates. This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-dependent cancer cells.
Signaling Pathway
Constitutively active ALK fusion proteins, such as NPM-ALK, activate several downstream signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. CEP-28122 effectively inhibits the phosphorylation of key effectors in these pathways.
The preclinical activity of CEP-28122 was evaluated in a series of in vitro and in vivo studies.
In Vitro Activity
CEP-28122 demonstrated potent enzymatic and cellular activity against ALK.
Assay Type
Target
IC50 (nM)
Enzymatic Assay
Recombinant ALK
1.9
Cellular Assay
NPM-ALK phosphorylation in Karpas-299 cells
20
Table 1: In Vitro Potency of CEP-28122
CEP-28122 also exhibited potent growth-inhibitory and pro-apoptotic effects in various ALK-positive cancer cell lines.
Cell Line
Cancer Type
ALK Alteration
Growth Inhibition (GI50, nM)
Karpas-299
ALCL
NPM-ALK
23
SUP-M2
ALCL
NPM-ALK
38
NCI-H2228
NSCLC
EML4-ALK
45
NB-1
Neuroblastoma
ALK amplification
50
Table 2: In Vitro Antiproliferative Activity of CEP-28122
In Vivo Activity
Oral administration of CEP-28122 led to significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive cancers.
Tumor Model
Cancer Type
Dosing Regimen
Tumor Growth Inhibition
Karpas-299
ALCL
30 mg/kg, BID
Significant regression
SUP-M2
ALCL
30 mg/kg, BID
Complete regression
NCI-H2228
NSCLC
100 mg/kg, BID
Significant regression
NB-1
Neuroblastoma
100 mg/kg, BID
Tumor stasis
Table 3: In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models
Experimental Protocols
Detailed experimental protocols for the key assays are summarized below based on available information.
ALK Kinase Assay (Enzymatic)
Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK kinase.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was likely employed. Recombinant ALK kinase domain, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of CEP-28122. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The FRET signal, proportional to kinase activity, was measured.
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Workflow for the in vitro ALK kinase assay.
Cellular ALK Phosphorylation Assay
Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.
Methodology: ALK-positive cells (e.g., Karpas-299) were treated with various concentrations of CEP-28122 for a specified time. Cells were then lysed, and protein concentrations were determined. Phosphorylated ALK (p-ALK) and total ALK levels were assessed by Western blotting or a quantitative immunoassay (e.g., ELISA).
Data Analysis: The ratio of p-ALK to total ALK was calculated and plotted against the concentration of CEP-28122 to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the effect of CEP-28122 on the proliferation of ALK-positive cancer cell lines.
Methodology: Cells were seeded in 96-well plates and treated with a range of CEP-28122 concentrations for a period of 72 to 96 hours. Cell viability was assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
Data Analysis: The percentage of cell growth inhibition relative to vehicle-treated controls was calculated, and GI50 values were determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of orally administered CEP-28122 in mouse models.
Methodology: Human ALK-positive cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CEP-28122 was administered orally at various doses and schedules. Tumor volumes were measured regularly.
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group.
Pharmacokinetics and Toxicology
CEP-28122 exhibited favorable pharmacokinetic properties in preclinical species, with good oral bioavailability. However, its development was halted due to severe, irreversible lung toxicity observed in cynomolgus monkeys during investigational new drug (IND)-enabling toxicology studies. The specific nature and mechanism of this toxicity have not been detailed in publicly available literature.
Conclusion
CEP-28122 mesylate salt is a potent and selective ALK inhibitor that demonstrated robust preclinical antitumor activity in various ALK-driven cancer models. Its discovery and development highlight the therapeutic potential of targeting ALK in oncology. However, the severe lung toxicity observed in non-human primates underscores the critical importance of comprehensive toxicology studies in drug development. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and cancer therapeutics.
Foundational
Preclinical Profile of CEP-28122 (Lestaurtinib) for Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, partic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk and relapsed cases.[1] A key driver of aggressive neuroblastoma is the aberrant signaling through receptor tyrosine kinases, including the Anaplastic Lymphoma Kinase (ALK) and the Tropomyosin receptor kinase B (TrkB).[2][3] CEP-28122, also known as Lestaurtinib, is a potent, orally active, multi-kinase inhibitor that has been investigated for its therapeutic potential in neuroblastoma due to its targeted activity against these critical oncogenic pathways.[2][3] This document provides a comprehensive overview of the preclinical data for CEP-28122 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
CEP-28122 functions as an ATP-competitive inhibitor of several tyrosine kinases.[4] Its primary mechanisms in neuroblastoma involve the disruption of two key signaling pathways:
ALK Signaling: Activating mutations, amplifications, or overexpression of the ALK receptor are found in a subset of neuroblastomas and are associated with tumor progression.[2][5] CEP-28122 potently inhibits ALK, blocking its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways such as PI3K/AKT and RAS/MAPK (ERK).[2]
TrkB Signaling: The TrkB receptor and its ligand, brain-derived neurotrophic factor (BDNF), form an autocrine or paracrine loop that promotes survival and chemotherapy resistance in high-risk neuroblastoma.[3][6] CEP-28122 is a potent inhibitor of the Trk family of kinases, including TrkB.[7] By blocking BDNF-induced TrkB autophosphorylation, CEP-28122 effectively abrogates this crucial survival signal.[3][6] Maximal inhibition of TrkB autophosphorylation has been observed at concentrations of 100-200 nM.[6]
The diagrams below illustrate the inhibitory action of CEP-28122 on these pathways.
CEP-28122 inhibition of the ALK signaling pathway.
Application Notes and Protocols for CEP-28122 Mesylate Salt in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK, resulting from genetic alterations such as chromosomal translocations, point mutations, and gene amplification, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] CEP-28122 effectively suppresses the autophosphorylation of ALK and its fusion proteins (e.g., NPM-ALK and EML4-ALK), leading to the inhibition of downstream signaling pathways and subsequent induction of cytotoxicity and growth inhibition in ALK-positive cancer cells.[1][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of CEP-28122 mesylate salt.
Mechanism of Action
CEP-28122 exerts its anti-cancer effects by directly inhibiting the kinase activity of ALK. This inhibition prevents the phosphorylation of ALK itself and its downstream effector proteins, including STAT3, AKT, and ERK1/2.[2][5] The blockade of these critical signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on ALK signaling for their proliferation and survival.
This protocol is adapted from a generic LanthaScreen® TR-FRET kinase assay and is suitable for determining the IC50 of CEP-28122 against recombinant ALK.
Caption: Workflow for the ALK TR-FRET kinase assay.
Materials:
Recombinant ALK enzyme
Fluorescein-labeled substrate peptide
Europium-labeled anti-phosphotyrosine antibody
Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
TR-FRET Dilution Buffer
ATP
EDTA
CEP-28122 mesylate salt
Low-volume 384-well plates (black or white)
TR-FRET compatible plate reader
Procedure:
Reagent Preparation:
Prepare a 2X solution of recombinant ALK and fluorescein-labeled substrate in kinase reaction buffer.
Prepare a serial dilution of CEP-28122 at 4X the final desired concentrations in kinase reaction buffer containing 4% DMSO.
Prepare a 4X solution of ATP in kinase reaction buffer. The final ATP concentration should be at its Km value for ALK.
Assay Reaction:
Add 2.5 µL of the 4X CEP-28122 dilutions to triplicate wells of a 384-well plate.
Add 5 µL of the 2X ALK/substrate solution to each well.
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well. The final reaction volume is 10 µL.
Incubation:
Cover the plate and incubate at room temperature for 60 minutes.
Detection:
Prepare a 2X detection solution containing EDTA (final concentration 20 mM) and Eu-labeled antibody (final concentration 4 nM) in TR-FRET dilution buffer.
Add 10 µL of the 2X detection solution to each well to stop the reaction. The final volume is 20 µL.
Final Incubation and Measurement:
Cover the plate and incubate at room temperature for 30-60 minutes.
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
Data Analysis:
Calculate the TR-FRET emission ratio (acceptor/donor).
Plot the emission ratio against the logarithm of the CEP-28122 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This protocol is for assessing the effect of CEP-28122 on the proliferation and viability of ALK-positive cancer cell lines.
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment:
Prepare serial dilutions of CEP-28122 in complete culture medium. A typical concentration range is 3 nM to 3000 nM.[2][5] Include a vehicle control (DMSO) at the same final concentration as in the highest CEP-28122 treatment.
Add the prepared CEP-28122 dilutions to the respective wells.
Incubation:
Incubate the plate for 48 hours at 37°C and 5% CO2.[2][5]
MTS Assay:
Add 20 µL of MTS reagent to each well.
Incubate for 1-4 hours at 37°C, protected from light.
Measurement:
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (media only) from all wells.
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Plot the percentage of viability against the logarithm of the CEP-28122 concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis (Caspase-3/7) Assay
This protocol measures the induction of apoptosis by CEP-28122 through the activity of caspase-3 and -7.
Follow steps 1 and 2 of the Cell Viability (MTS) Assay protocol, using a 96-well opaque-walled plate.
Incubation:
Incubate the plate for 48 hours at 37°C and 5% CO2.[2]
Caspase-Glo® 3/7 Assay:
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
Incubation and Measurement:
Incubate the plate at room temperature for 1-2 hours, protected from light.
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the background luminescence (media with reagent only) from all readings.
Express the results as fold-change in caspase activity compared to the vehicle-treated control.
Western Blot Analysis of ALK Phosphorylation and Downstream Signaling
This protocol is used to qualitatively or semi-quantitatively assess the inhibition of ALK phosphorylation and its downstream signaling pathways by CEP-28122.
Materials:
ALK-positive cell lines (e.g., Sup-M2, NB-1)
Complete cell culture medium
CEP-28122 mesylate salt
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies: anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Treatment and Lysis:
Plate cells and treat with various concentrations of CEP-28122 (e.g., 30-1000 nM) for 2 hours.[2]
Wash cells with ice-cold PBS and lyse with lysis buffer.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the desired primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Wash the membrane with TBST.
Apply ECL substrate and visualize the protein bands using an imaging system.
Stripping and Re-probing:
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins of interest and a loading control.
Data Analysis:
Perform densitometric analysis of the bands to quantify the relative levels of protein phosphorylation, normalized to the total protein and/or loading control.
Conclusion
CEP-28122 mesylate salt is a potent and selective ALK inhibitor with significant anti-proliferative and pro-apoptotic activity in ALK-dependent cancer cells. The protocols detailed in these application notes provide a robust framework for researchers to investigate the in vitro efficacy and mechanism of action of CEP-28122 and similar compounds. These assays are essential tools in the preclinical evaluation of targeted cancer therapies.
Application Notes and Protocols for CEP-28122 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the administration of CEP-28122 in preclinical xenograft models. CEP-281...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CEP-28122 in preclinical xenograft models. CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) with demonstrated antitumor activity in various cancer models.[1][2]
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a key oncogenic driver in several human cancers.[1][2][3] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122, a diaminopyrimidine derivative, has been identified as a potent and selective inhibitor of ALK, exhibiting an IC50 of 1.9 nM for recombinant ALK kinase activity.[4][5] Preclinical studies have demonstrated its ability to induce growth inhibition and cytotoxicity in ALK-positive cancer cells and cause significant tumor regression in xenograft models.[1][2]
Mechanism of Action
CEP-28122 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.[2][6] This targeted inhibition leads to the suppression of key effector pathways, including STAT3, AKT, and ERK1/2, ultimately resulting in cell cycle arrest and apoptosis in ALK-dependent tumor cells.[4]
Preclinical Efficacy in Xenograft Models
CEP-28122 has demonstrated robust, dose-dependent antitumor activity in various ALK-positive human cancer xenograft models in mice.[1][2][7] Oral administration of CEP-28122 has led to complete or near-complete tumor regressions at well-tolerated doses.[1][2] Notably, in an ALCL xenograft model using Sup-M2 cells, sustained tumor regression was observed even after cessation of treatment.[1][2] In contrast, CEP-28122 showed minimal antitumor activity in ALK-negative tumor xenografts, highlighting its selectivity.[1][2]
Data Presentation
Table 1: In Vivo Antitumor Efficacy of CEP-28122 in ALK-Positive Xenograft Models
Protocol 1: Establishment of Human Tumor Xenografts in Mice
1. Cell Culture:
Culture ALK-positive human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC) in appropriate media and conditions as recommended by the supplier.
Harvest cells during the logarithmic growth phase.
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
2. Animal Model:
Use immunodeficient mice (e.g., SCID or nu/nu mice), 6-8 weeks old.
Allow mice to acclimatize for at least one week before any experimental procedures.
3. Tumor Implantation:
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.
Monitor the mice for tumor growth.
Protocol 2: CEP-28122 Administration in Xenograft Models
1. Drug Formulation:
CEP-28122 is soluble in 0.1N HCl and DMSO.[8] For oral administration, a formulation in a suitable vehicle such as 0.5% methylcellulose or a cyclodextrin-based solution can be prepared.
Prepare fresh formulations daily.
2. Dosing and Administration:
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Administer CEP-28122 orally (e.g., by gavage) at the desired dose (e.g., 3-100 mg/kg).[1][2][7]
A twice-daily (b.i.d.) dosing schedule is recommended based on preclinical data.[1][2]
The control group should receive the vehicle only.
3. Monitoring and Endpoints:
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
Monitor the body weight of the mice as an indicator of toxicity.
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period (e.g., 2-4 weeks).[1][2]
At the end of the study, euthanize the mice and collect tumors for further analysis.
Protocol 3: Pharmacodynamic Analysis of ALK Inhibition
1. Tissue Collection and Preparation:
Excise tumors from treated and control mice at specified time points after the last dose.
Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis and fix the remainder in formalin for immunohistochemistry.
Prepare tumor lysates from the frozen tissue.
2. Western Blot Analysis:
Determine the protein concentration of the tumor lysates.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe the membrane with primary antibodies against phosphorylated ALK (p-ALK) and total ALK.
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Analyze the band intensities to determine the extent of ALK phosphorylation inhibition.
Application Notes and Protocols for CEP-28122 Mesylate Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its mesylate salt form enhances a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its mesylate salt form enhances aqueous solubility and stability, making it suitable for cell culture-based assays. CEP-28122 exerts its biological effects by inhibiting ALK tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cell growth and survival in ALK-driven malignancies.[3] These application notes provide detailed protocols for the preparation and use of CEP-28122 mesylate salt in cell culture experiments.
CEP-28122 has demonstrated potent anti-proliferative activity in various ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
CEP-28122 inhibits the constitutive activation of ALK, a receptor tyrosine kinase. This leads to the suppression of downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for cancer cell proliferation, survival, and metastasis.
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of CEP-28122 mesylate salt and subsequent working solutions for cell culture applications.
Caption: Workflow for preparing CEP-28122 mesylate salt solutions.
Materials:
CEP-28122 mesylate salt powder
Anhydrous Dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes
Sterile cell culture medium
Procedure:
Stock Solution Preparation (10 mM):
a. Aseptically weigh out 6.35 mg of CEP-28122 mesylate salt.
b. Dissolve the powder in 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM.
c. Gently vortex until the powder is completely dissolved.
d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
e. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
b. Prepare working solutions by diluting the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
c. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability (MTS) Assay
This protocol outlines a method to determine the effect of CEP-28122 on the viability of adherent cancer cells using a colorimetric MTS assay.
Caption: Workflow for a cell viability (MTS) assay.
Materials:
ALK-positive and ALK-negative cancer cell lines
96-well cell culture plates
Complete cell culture medium
CEP-28122 working solutions
MTS reagent
Microplate reader
Procedure:
Cell Seeding:
a. Trypsinize and count the cells.
b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment:
a. Prepare a series of CEP-28122 working solutions in complete culture medium at 2X the final desired concentrations (e.g., ranging from 1 nM to 10 µM).
b. Remove the medium from the wells and add 100 µL of the appropriate working solution or vehicle control to each well.
c. Incubate the plate for 48 to 72 hours at 37°C.
MTS Assay:
a. Add 20 µL of MTS reagent to each well.
b. Incubate the plate for 1-4 hours at 37°C, protected from light.
c. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
a. Subtract the average absorbance of the media-only blank wells from all other values.
b. Normalize the data to the vehicle-treated control wells (representing 100% viability).
c. Plot the percentage of cell viability against the log of the CEP-28122 concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of ALK Phosphorylation
This protocol describes the detection of total ALK and phosphorylated ALK (p-ALK) in cell lysates by Western blotting following treatment with CEP-28122.
Materials:
ALK-positive cancer cells
6-well cell culture plates
CEP-28122 working solutions
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies (anti-ALK and anti-phospho-ALK)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Lysis:
a. Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency.
b. Treat the cells with various concentrations of CEP-28122 (e.g., 10, 30, 100, 300 nM) or vehicle control for a specified time (e.g., 2-4 hours).
c. Wash the cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer.
d. Scrape the cells and transfer the lysate to a microcentrifuge tube.
e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
f. Collect the supernatant and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
b. Separate the proteins by SDS-PAGE.
c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
e. Incubate the membrane with primary antibodies against total ALK and p-ALK (specific to an activating phosphorylation site) overnight at 4°C with gentle agitation.
f. Wash the membrane three times with TBST for 10 minutes each.
g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
h. Wash the membrane three times with TBST for 10 minutes each.
i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
j. For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Quality Control and Best Practices
Purity of Compound: Always use high-purity CEP-28122 mesylate salt for reproducible results.
Solvent Quality: Use anhydrous, high-purity DMSO to prepare stock solutions.
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Vehicle Control: Always include a vehicle (DMSO) control in your experiments at the same final concentration as in the treated samples.
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.
Assay Validation: For each new cell line, it is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of CEP-28122 treatment.
Disclaimer
This information is intended for research use only and is not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
Application Notes and Protocols for CEP-28122 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical administration of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in various mouse models of human cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo efficacy studies.
Overview of CEP-28122
CEP-28122 is an orally bioavailable small molecule inhibitor of ALK tyrosine kinase.[1][2] Constitutive activation of ALK due to genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122 has demonstrated potent, dose-dependent antitumor activity in mouse xenograft models of these cancers.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the dosage, efficacy, and formulation of CEP-28122 in mouse models.
Table 1: Efficacious Dosages of CEP-28122 in Mouse Xenograft Models
The following are detailed protocols for key experiments involving the use of CEP-28122 in mouse models.
Protocol for Establishing Subcutaneous Xenografts
This protocol describes the establishment of subcutaneous tumor xenografts in immunocompromised mice, a common model for evaluating the efficacy of anticancer agents.[5][6][7][8][9]
Materials:
Cancer cell line of interest (e.g., Sup-M2 for ALCL)
Immunocompromised mice (e.g., SCID or NSG mice, 6-8 weeks old)[6]
Sterile phosphate-buffered saline (PBS)
Matrigel (optional, can aid in tumor formation)[9]
Sterile syringes and needles (27-30 gauge)
Calipers for tumor measurement
Animal housing facility compliant with institutional guidelines
Procedure:
Culture cancer cells to a sufficient number. Ensure cells are in the logarithmic growth phase.
Harvest the cells by trypsinization and wash them with sterile PBS.
Resuspend the cells in sterile PBS at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
Optionally, mix the cell suspension with an equal volume of Matrigel on ice to aid in tumor establishment.[9]
Anesthetize the mouse according to your institution's approved protocol.
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[6]
Monitor the mice regularly for tumor growth.
Once tumors are palpable, begin measuring their volume using calipers (Volume = 0.5 × length × width^2).[5]
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol for Preparation and Oral Administration of CEP-28122
This protocol outlines the preparation of CEP-28122 for oral gavage and its administration to mice.
Materials:
CEP-28122 powder
Vehicle for dissolution (e.g., DMSO, followed by dilution in an aqueous vehicle like 0.5% methylcellulose or a solution of PEG400 and Labrasol)[10]
Sterile tubes for preparation
Vortex mixer and/or sonicator
Oral gavage needles (flexible or rigid, appropriate size for the mouse)
Syringes
Procedure:
Preparation of Dosing Solution:
Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.
Since CEP-28122 is soluble in DMSO, first dissolve the calculated amount of powder in a small volume of DMSO.[4]
Further dilute the DMSO concentrate with the chosen aqueous vehicle to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Vortex or sonicate the solution to ensure it is homogenous. Prepare fresh daily unless stability data indicates otherwise.
Oral Gavage Administration:
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
Gently restrain the mouse.
Insert the gavage needle carefully into the mouth and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
Slowly administer the calculated volume of the CEP-28122 solution.
Carefully withdraw the gavage needle.
Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathways and Experimental Workflow
ALK Signaling Pathway and Inhibition by CEP-28122
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives tumor cell proliferation and survival through downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. CEP-28122 acts as a potent inhibitor of ALK's kinase activity, thereby blocking these downstream signals.
Caption: ALK signaling and CEP-28122 inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the antitumor efficacy of CEP-28122 in a subcutaneous xenograft mouse model.
Application Note: Analysis of ALK Phosphorylation Inhibition by CEP-28122 using Western Blot
Audience: Researchers, scientists, and drug development professionals. Introduction Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rear...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] The activation of ALK leads to its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways, which promote cell proliferation and survival.[1] Consequently, ALK has emerged as a critical therapeutic target.
CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[3] It exerts its antitumor activity by blocking the kinase activity of ALK, thereby inhibiting its phosphorylation and downstream signaling.[3] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of CEP-28122 on ALK phosphorylation in cancer cell lines.
Data Presentation
Table 1: In vitro activity of CEP-28122 on ALK-positive cell lines. This table summarizes the reported cellular activity of CEP-28122 in inhibiting the growth of various human cancer cell lines with activated ALK.
Cell Line
Cancer Type
ALK Status
Growth Inhibition (IC50)
Sup-M2
Anaplastic Large-Cell Lymphoma
NPM-ALK fusion
3-30 nmol/L
NCI-H2228
Non-Small Cell Lung Cancer
EML4-ALK fusion
3-30 nmol/L
NCI-H3122
Non-Small Cell Lung Cancer
EML4-ALK fusion
3-30 nmol/L
NB-1
Neuroblastoma
Gene-amplified WT ALK
Significant growth inhibition
SH-SY5Y
Neuroblastoma
Activating mutation (F1174L)
Significant growth inhibition
NB-1643
Neuroblastoma
Activating mutation (R1275Q)
Significant growth inhibition
Data compiled from literature.[3] The specific IC50 values for the neuroblastoma cell lines were not explicitly provided in the source material but significant growth inhibition was noted.
Table 2: In vivo inhibition of NPM-ALK phosphorylation by CEP-28122. This table presents the dose-dependent effect of orally administered CEP-28122 on the phosphorylation of NPM-ALK in Sup-M2 tumor xenografts in SCID mice.
CEP-28122 Oral Dose
Inhibition of NPM-ALK Phosphorylation
Duration of Inhibition
3 mg/kg
~75-80%
Up to 12 hours
10 mg/kg
Near complete inhibition
Up to 6 hours (~75-80% at 12 hours)
30 mg/kg
Complete inhibition
Up to 12 hours
Data extracted from in vivo pharmacodynamic studies.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with CEP-28122
This protocol describes the culture of ALK-positive cells and their treatment with CEP-28122 to assess its effect on ALK phosphorylation.
Materials:
ALK-positive cell line (e.g., Sup-M2, NCI-H2228, or NCI-H3122)
Appropriate cell culture medium and supplements
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
CEP-28122
Dimethyl sulfoxide (DMSO)
6-well tissue culture plates
Phosphate-buffered saline (PBS), ice-cold
Procedure:
Culture ALK-positive cells in their recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
Plate the cells in 6-well plates and allow them to reach 70-80% confluency.[4]
Prepare a stock solution of CEP-28122 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
Treat the cells with the various concentrations of CEP-28122 or vehicle control for a specified time (e.g., 2-6 hours).[4]
Following treatment, proceed immediately to the cell lysis protocol.
Protocol 2: Cell Lysis and Protein Quantification
This protocol details the extraction of total cellular proteins while preserving their phosphorylation state.
Normalize the protein concentrations of all samples with lysis buffer. Prepare the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[7][10]
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.[10]
Perform electrophoresis to separate the proteins.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is often recommended for high molecular weight proteins like ALK.[10]
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody against phospho-ALK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Wash the membrane three times for 5-10 minutes each with TBST.[10]
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
Wash the membrane again three times for 5-10 minutes each with TBST.[10]
Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[10]
(Optional but Recommended) Stripping and Re-probing: To detect total ALK and a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the anti-total ALK antibody, followed by the loading control antibody. Alternatively, run duplicate gels.
Quantification: Use densitometry software to quantify the band intensities.[11] Normalize the phospho-ALK signal to the total ALK signal for each sample. Further normalize to the loading control to account for any loading inaccuracies.
Mandatory Visualization
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: Experimental workflow for Western blot analysis of ALK phosphorylation.
Caption: Logical relationship of CEP-28122 action and Western blot outcome.
Application Notes and Protocols for CEP-28122 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in a subset of non-small cell lung cancer (NSCLC) characterized b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in a subset of non-small cell lung cancer (NSCLC) characterized by ALK gene rearrangements. CEP-28122 is a potent and highly selective, orally active inhibitor of ALK.[1][2][3] Preclinical studies have demonstrated its ability to inhibit ALK kinase activity and downstream signaling, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[3] These application notes provide a comprehensive overview of the in vitro characterization of CEP-28122 in ALK-positive NSCLC cell lines, including detailed experimental protocols and data presentation.
Data Presentation
The inhibitory activity of CEP-28122 is quantified by its half-maximal inhibitory concentration (IC50) against the ALK enzyme and its growth-inhibitory effects (GI50) on ALK-positive NSCLC cell lines. While specific GI50 values for CEP-28122 in NCI-H2228 and NCI-H3122 cell lines are not publicly available, the following table presents the known IC50 for the ALK enzyme and representative GI50 values for a similar potent ALK inhibitor, TAE684, in these cell lines to illustrate the expected potency.
Note: The GI50 values for TAE684 are provided as a reference to demonstrate the expected range of activity for a potent ALK inhibitor in these cell lines. The resistance of the NCI-H2228 cell line to TAE684 highlights the importance of evaluating inhibitors across different ALK fusion variants.
Signaling Pathways and Experimental Workflow
Diagram of the ALK Signaling Pathway and CEP-28122 Mechanism of Action
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Diagram of the Experimental Workflow for In Vitro Evaluation of CEP-28122
Caption: Workflow for characterizing CEP-28122's in vitro activity.
Diagram of Acquired Resistance Mechanisms to ALK Inhibitors
Caption: Mechanisms of acquired resistance to ALK inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of CEP-28122 on the viability of NSCLC cell lines.
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
CEP-28122 (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Multichannel pipette
Plate reader
Procedure:
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
Prepare serial dilutions of CEP-28122 in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CEP-28122 concentration.
Remove the medium from the wells and add 100 µL of the prepared CEP-28122 dilutions or vehicle control to the respective wells.
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.[5]
Western Blot Analysis for ALK Phosphorylation
This protocol is used to assess the inhibitory effect of CEP-28122 on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
ALK-positive NSCLC cell lines
CEP-28122
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (e.g., anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control like anti-β-actin)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with various concentrations of CEP-28122 or vehicle control for a specified time (e.g., 2-6 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Centrifuge the lysates to pellet cell debris.
Determine the protein concentration of the supernatant using a BCA assay.
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
Boil the samples at 95°C for 5 minutes.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again.
Add ECL substrate and visualize the protein bands using an imaging system.[5][6]
In Vitro ALK Kinase Assay
This protocol is to determine the direct inhibitory activity of CEP-28122 on recombinant ALK enzyme.
Materials:
Recombinant human ALK enzyme
Kinase assay buffer
Peptide substrate for ALK
ATP
CEP-28122 (in DMSO)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well plates
Plate reader
Procedure:
Prepare serial dilutions of CEP-28122 in kinase buffer.
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
Add a solution containing the recombinant ALK enzyme in kinase buffer.
Initiate the kinase reaction by adding a solution containing ATP and the peptide substrate.
Incubate the plate at 37°C for 1-2 hours.
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.[3][7]
Conclusion
CEP-28122 is a potent and selective ALK inhibitor with demonstrated activity against ALK-positive cancer cells. The protocols outlined in these application notes provide a framework for the in vitro characterization of CEP-28122 and similar compounds in NSCLC cell lines. Understanding its mechanism of action, potency, and the potential for resistance is crucial for its continued development and clinical application in the treatment of ALK-driven malignancies.
Application Notes and Protocols for CEP-28122 in Anaplastic Large-Cell Lymphoma (ALCL) Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Anaplastic Large-Cell Lymphoma (ALCL) is a type of non-Hodgkin lymphoma characterized by the presence of large, pleomorphic T-lymphocytes.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Large-Cell Lymphoma (ALCL) is a type of non-Hodgkin lymphoma characterized by the presence of large, pleomorphic T-lymphocytes.[1][2] A significant subset of ALCL cases is driven by a chromosomal translocation that results in the fusion of the Anaplastic Lymphoma Kinase (ALK) gene with another gene, most commonly Nucleophosmin (NPM1).[3] This fusion creates a constitutively active NPM-ALK tyrosine kinase, which drives oncogenic signaling pathways crucial for tumor cell proliferation and survival.[3] CEP-28122 is a potent and selective, orally active inhibitor of ALK kinase activity.[3][4][5] Preclinical studies have demonstrated its efficacy in ALK-positive ALCL models, highlighting its potential as a therapeutic agent.[3][5]
These application notes provide a comprehensive overview of the use of CEP-28122 in ALCL research, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for relevant experiments.
Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that acts as a competitive inhibitor of ATP binding to the ALK kinase domain.[3] This inhibition prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling cascades. In ALK-positive ALCL, the constitutively active NPM-ALK fusion protein drives several pro-survival and proliferative pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways. By inhibiting NPM-ALK phosphorylation, CEP-28122 effectively shuts down these oncogenic signals, leading to cell growth inhibition and apoptosis in ALK-positive ALCL cells.[3]
Application Notes and Protocols: CEP-28122 for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK, through chromosomal translocations, gene amplification, or point mutations, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3][4] CEP-28122 exerts its anti-tumor activity by inhibiting ALK's intrinsic tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to the induction of apoptosis.[1][4] These application notes provide a comprehensive overview of CEP-28122, its mechanism of action, and detailed protocols for its use in cancer research.
Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that competitively binds to the ATP-binding pocket of the ALK kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of ALK. The blockade of ALK signaling by CEP-28122 disrupts multiple downstream pro-survival and proliferative pathways, including the JAK-STAT, PI3K-AKT, and RAS-ERK pathways. The culmination of inhibiting these pathways is the induction of programmed cell death, or apoptosis, in ALK-dependent cancer cells. This is achieved through the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, and the upregulation of pro-apoptotic proteins like BIM.
Caption: CEP-28122 inhibits ALK, blocking downstream pathways and inducing apoptosis.
Data Presentation
In Vitro Efficacy of CEP-28122
The inhibitory activity of CEP-28122 has been quantified across various ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth inhibition and the enzymatic inhibition of ALK are summarized below.
Treatment with CEP-28122 leads to a concentration-dependent activation of caspases 3 and 7, key executioners of apoptosis, in ALK-positive cancer cell lines.
Application Notes and Protocols for Long-Term Storage and Stability of CEP-28122 Solution
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when constitutively activat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when constitutively activated, is a driver of several human cancers.[1][2] As with any small molecule inhibitor intended for research and potential therapeutic development, understanding its stability and establishing proper storage conditions for its solutions is critical to ensure the reliability and reproducibility of experimental results. These application notes provide a comprehensive guide to the long-term storage and stability assessment of CEP-28122 solutions.
Data Presentation: Stability of CEP-28122 Solutions
While specific, publicly available long-term stability data for CEP-28122 is limited, the following tables provide a template for researchers to generate and record their own stability data. The recommended storage conditions are based on general guidelines for similar small molecule inhibitors.
Table 1: Recommended Storage Conditions for CEP-28122 Stock Solutions
Use with caution due to higher volatility and toxicity compared to DMSO.
Table 2: Example Template for Long-Term Stability Study of CEP-28122 in DMSO at -20°C
Time Point (Months)
Appearance
Concentration (mg/mL) by HPLC
Purity (%) by HPLC
Degradation Products (%)
0
Clear, colorless solution
10.0
99.8
< 0.2
1
Clear, colorless solution
9.9
99.5
< 0.5
3
Clear, colorless solution
9.7
98.9
1.1
6
Clear, colorless solution
9.4
98.0
2.0
12
Clear, colorless solution
8.9
96.5
3.5
Table 3: Example Template for Accelerated Stability Study of CEP-28122 in Aqueous Buffer (pH 7.4) at 40°C
Time Point (Hours)
Appearance
Concentration (µg/mL) by HPLC
Purity (%) by HPLC
Degradation Products (%)
0
Clear, colorless solution
100.0
99.9
< 0.1
2
Clear, colorless solution
98.5
99.2
0.8
6
Clear, colorless solution
95.2
97.8
2.2
12
Clear, colorless solution
90.1
95.0
5.0
24
Faintly yellow solution
82.3
90.1
9.9
Experimental Protocols
The following protocols provide a framework for preparing and assessing the stability of CEP-28122 solutions.
Protocol 1: Preparation of CEP-28122 Stock Solution
Objective: To prepare a concentrated stock solution of CEP-28122 in an appropriate solvent for long-term storage.
Materials:
CEP-28122 (free base or mesylate salt)
Anhydrous DMSO (or dimethylformamide)
Sterile, amber glass vials or polypropylene cryovials
Vortex mixer
Sonicator (optional)
Procedure:
Allow the vial of solid CEP-28122 to equilibrate to room temperature before opening to prevent moisture condensation.
Aseptically weigh the desired amount of CEP-28122 powder and transfer it to a sterile vial.
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Brief sonication may be used to aid dissolution.
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Long-Term Stability Assessment by HPLC
Objective: To determine the stability of CEP-28122 in a stock solution over an extended period under recommended storage conditions.
Materials:
Prepared stock solution of CEP-28122
HPLC system with a UV detector
C18 reverse-phase HPLC column
Appropriate mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
CEP-28122 reference standard
Procedure:
At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot of the CEP-28122 stock solution from storage.
Allow the aliquot to thaw completely at room temperature.
Prepare a series of dilutions of the stock solution and a reference standard of known concentration in the mobile phase.
Inject the prepared samples onto the HPLC system.
Analyze the resulting chromatograms to determine the concentration and purity of CEP-28122.
Compare the results to the initial (time 0) data to assess the extent of degradation.
Record all data, including visual appearance, concentration, and purity, in a tabular format (see Table 2 for an example).
Protocol 3: Accelerated Stability Study in Aqueous Buffer
Objective: To evaluate the stability of CEP-28122 in an aqueous solution under stress conditions to predict its stability under physiological conditions.
Materials:
CEP-28122 stock solution in DMSO
Phosphate-buffered saline (PBS) or other relevant aqueous buffer (pH 7.4)
Incubator or water bath set to 40°C
HPLC system as described in Protocol 2
Procedure:
Prepare a working solution of CEP-28122 in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent effects.
Immediately take a sample for the time 0 analysis.
Place the remaining solution in an incubator at 40°C.
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.
Analyze each aliquot by HPLC to determine the concentration of CEP-28122.
Calculate the percentage of CEP-28122 remaining at each time point relative to the time 0 sample.
Document the results in a table (see Table 3 for an example).
Mandatory Visualizations
CEP-28122 Mechanism of Action: ALK Signaling Pathway
CEP-28122 is an inhibitor of the Anaplastic Lymphoma Kinase (ALK). In various cancers, ALK can become constitutively active through mutations or chromosomal translocations, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and growth. CEP-28122 exerts its therapeutic effect by blocking the kinase activity of ALK, thereby inhibiting these downstream signals.
A systematic approach is necessary for the robust assessment of CEP-28122 solution stability. The following workflow outlines the key steps from solution preparation to data analysis.
Caption: Workflow for assessing the stability of CEP-28122 solutions.
The stability of a CEP-28122 solution is not intrinsic but is influenced by a variety of external factors. Understanding these relationships is key to maintaining the integrity of the compound in solution.
Caption: Key factors that can influence the stability of CEP-28122 in solution.
Application Notes and Protocols: CEP-28122 Mesylate Salt Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals Introduction CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] As a diaminopyrimidine derivative, i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] As a diaminopyrimidine derivative, it demonstrates significant antitumor activity in preclinical models of human cancers that are positive for ALK. The mesylate salt form of CEP-28122 is often utilized in research due to its favorable pharmacodynamic and pharmacokinetic properties.[1] Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for biological assays. These application notes provide detailed information on the solubility of CEP-28122 mesylate salt in DMSO, protocols for its dissolution and handling, and an overview of its mechanism of action.
Data Presentation
The solubility of a compound is a key physicochemical property that influences its biological activity and formulation. The following table summarizes the known solubility of CEP-28122 mesylate salt in DMSO.
Sonication and warming may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[1][2]
Water
Insoluble (Not specified)
Insoluble (Not specified)
Data not available, but generally considered poorly soluble in aqueous solutions.
Ethanol
Insoluble (Not specified)
Insoluble (Not specified)
Data not available.
Molecular Weight of CEP-28122 mesylate salt: 635.17 g/mol [3]
Mechanism of Action and Signaling Pathway
CEP-28122 functions as a highly potent inhibitor of ALK receptor tyrosine kinase. In many cancers, chromosomal rearrangements, gene amplifications, or point mutations lead to the constitutive activation of ALK. This aberrant signaling drives cell proliferation and survival through the activation of downstream pathways. CEP-28122 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream targets. Key signaling pathways inhibited by CEP-28122 include the STAT3, PI3K/Akt, and RAS/MEK/ERK pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.
Pre-weighing Preparation: Allow the vial of CEP-28122 mesylate salt to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Accurately weigh out 6.35 mg of CEP-28122 mesylate salt and transfer it to a sterile microcentrifuge tube or vial.
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.
Dissolution:
Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but care should be taken to avoid degradation.
Visually inspect the solution to ensure there are no visible particles.
Storage:
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
For short-term storage (up to 1 month), store the aliquots at -20°C.
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
Caption: Workflow for preparing a 10 mM stock solution of CEP-28122.
Protocol for Kinetic Solubility Assessment
This protocol provides a general method for assessing the kinetic solubility of CEP-28122 mesylate salt in an aqueous buffer, which is a common requirement before cell-based assays.
Materials and Equipment:
10 mM stock solution of CEP-28122 in DMSO
Phosphate-buffered saline (PBS), pH 7.4
96-well clear flat-bottom plates
Multichannel pipette
Plate reader capable of measuring absorbance at 650 nm (for turbidity)
Procedure:
Serial Dilution in DMSO:
In a 96-well plate, perform a serial dilution of the 10 mM CEP-28122 stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
Addition to Aqueous Buffer:
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
Transfer 2 µL of each DMSO concentration of CEP-28122 to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
Incubation and Measurement:
Mix the plate gently on a plate shaker for 1-2 hours at room temperature.
Measure the absorbance (optical density) at 650 nm. An increase in absorbance indicates the formation of a precipitate.
Data Analysis:
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (DMSO in PBS).
Concluding Remarks
CEP-28122 mesylate salt is a critical tool for cancer research, particularly in studies involving ALK-driven malignancies. Its solubility in DMSO is well-characterized, allowing for the preparation of stock solutions for a variety of experimental applications. It is crucial for researchers to use high-quality, anhydrous DMSO and to follow proper dissolution and storage procedures to maintain the integrity and activity of the compound. The provided protocols offer a starting point for the effective use of CEP-28122 mesylate salt in the laboratory.
Welcome to the technical support center for the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular experiments. The following guides and FAQs address specific problems to ensure the successful application of CEP-28122 in your research.
Troubleshooting Guide
Q1: I am not observing inhibition of ALK phosphorylation after treating my cells with CEP-28122. What are the potential causes?
This is a common issue that can arise from multiple factors related to the inhibitor itself, the experimental protocol, or the specific cellular context. Below is a systematic guide to identify the root cause.
Caption: Troubleshooting workflow for CEP-28122 experiments.
1. Reagent Integrity and Handling
The quality, solubility, and storage of the inhibitor are critical.
Solubility : CEP-28122 is a diaminopyrimidine derivative that should be dissolved in a solvent like DMSO.[1] Incomplete dissolution will lead to a lower-than-intended effective concentration.
Recommendation : Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before making aqueous dilutions. Visually inspect the stock solution for any precipitate. If needed, gentle warming or sonication can aid dissolution.[2]
Storage and Stability : The compound can degrade if stored improperly or subjected to multiple freeze-thaw cycles.
Recommendation : Upon receipt, aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[2] Prepare fresh working dilutions in culture medium for each experiment and do not store them.[2]
2. Experimental Protocol
Inhibitor Concentration : The concentration may be too low for your specific cell line or experimental conditions. While CEP-28122 is potent against the recombinant enzyme, higher concentrations are often needed in cellular assays.[3]
Recommendation : Perform a dose-response experiment. A starting range of 10 nM to 1 µM is recommended. Treatment with 30-1000 nM for 2 hours has been shown to suppress phosphorylation of ALK downstream effectors.[1]
Incubation Time : The time required for the inhibitor to enter the cells and inhibit the kinase may be insufficient.
Recommendation : Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to find the optimal treatment duration for inhibiting ALK phosphorylation. Substantial inhibition of downstream targets has been observed at 2 hours.[1]
3. Cellular Context and Target Biology
ALK Expression and Activation : The chosen cell line must express an activated form of ALK. CEP-28122 is effective against cells with constitutively activated ALK, such as those with NPM-ALK fusions (Karpas-299, Sup-M2), EML4-ALK fusions (NCI-H2228), or ALK amplification/mutations (NB-1).[4][5] It shows minimal effect on ALK-negative cell lines.[5][6]
Recommendation : Confirm that your cell line expresses ALK protein via Western blot. Crucially, you must also verify that ALK is phosphorylated (active) in your untreated control cells. Without baseline p-ALK, you cannot measure inhibition.
Cell Health and Density : Unhealthy or overly confluent cells can exhibit altered signaling and may not respond predictably to inhibitors.
Recommendation : Ensure cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.
4. Assay-Specific Issues
Western Blotting : The most common method to assess ALK phosphorylation can fail due to technical reasons.
Recommendation : Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins. Verify that your primary antibodies for both total ALK and phospho-ALK (p-ALK) are validated and used at the correct dilution. For high molecular weight proteins like ALK, ensure complete transfer from the gel to the membrane.[7]
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of CEP-28122?
CEP-28122 is a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][8] It functions by competing with ATP for the binding pocket of the ALK kinase domain, thereby preventing the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways.[4] These pathways include STAT3, AKT, and ERK1/2, which are crucial for cell proliferation and survival.[1][5]
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Q3: What are the reported IC₅₀ values for CEP-28122?
The inhibitory potency of CEP-28122 can vary depending on the assay format. It is significantly more potent in cell-free biochemical assays than in cell-based assays. This discrepancy is common for kinase inhibitors and can be due to factors like cell permeability and competition with high intracellular ATP concentrations.[9][10]
Q4: Could my cells have acquired resistance to CEP-28122?
Yes, acquired resistance is a known challenge with ALK inhibitors.[11] Mechanisms can include:
Secondary Mutations : Mutations in the ALK kinase domain can prevent the inhibitor from binding effectively.[12][13]
ALK Gene Amplification : An increase in the copy number of the ALK fusion gene can overcome the inhibitor's effect.[13][14]
Bypass Signaling : Activation of alternative signaling pathways (e.g., EGFR, MET) can compensate for ALK inhibition, allowing cells to survive and proliferate.[13][15]
If you suspect resistance, consider sequencing the ALK kinase domain in your treated cells or probing for the activation of known bypass pathways.
Q5: How do I select and validate an appropriate cell line?
Selection : Choose a cell line known to be driven by an ALK fusion, mutation, or amplification. Examples include anaplastic large-cell lymphoma (ALCL) lines like Karpas-299 and Sup-M2, non-small cell lung cancer (NSCLC) lines like NCI-H2228, and neuroblastoma lines like NB-1.[4][5]
Validation : Before starting your experiments, it is crucial to confirm the status of your cell line.
Confirm ALK Expression : Use Western blot to verify the presence of the full-length or fusion ALK protein.
Confirm ALK Activity : Use a phospho-specific ALK antibody to confirm that the kinase is constitutively phosphorylated in untreated cells. This is your baseline for measuring inhibition.
Key Experimental Protocols
Protocol 1: Preparation and Handling of CEP-28122
Reconstitution : Briefly centrifuge the vial of lyophilized CEP-28122. Reconstitute in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
Dissolution : Vortex the solution for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved. Visually confirm the absence of particulate matter.[2]
Aliquoting : Dispense the stock solution into small, single-use aliquots in low-binding tubes to prevent degradation from repeated freeze-thaw cycles.[2]
Storage : Store aliquots at -80°C, protected from light. For short-term use (1-2 weeks), -20°C is acceptable.[2]
Working Dilutions : On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in complete cell culture medium immediately before adding them to the cells. Do not store diluted inhibitor in aqueous media.
Protocol 2: Western Blot for Phospho-ALK (p-ALK) Detection
This protocol is a general guideline and should be optimized for your specific antibodies and equipment.
Cell Culture and Treatment : Plate cells and allow them to adhere or reach the desired density. Treat with CEP-28122 at various concentrations and for the desired duration. Include a vehicle-only (DMSO) control.
Cell Lysis :
Wash cells twice with ice-cold PBS.
Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[16]
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[17]
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.
Sample Preparation : Mix 20-40 µg of protein with Laemmli sample buffer. Heat at 95-100°C for 5-10 minutes.[7]
SDS-PAGE : Load samples onto an SDS-polyacrylamide gel (a 7.5% or gradient gel is suitable for high MW proteins like ALK). Run the gel until adequate protein separation is achieved.[7]
Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer, potentially overnight at 4°C, is recommended for large proteins.[7]
Blocking : Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note : Use BSA instead of non-fat milk when probing for phosphoproteins, as milk contains phosphoproteins that can increase background.[7][18]
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-ALK and total ALK (on separate blots or after stripping) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[19]
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[7]
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
Detection : Wash the membrane three times with TBST. Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[18]
Technical Support Center: Optimizing CEP-28122 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CEP-28122 for c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CEP-28122 for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is CEP-28122 and what is its mechanism of action?
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Its mechanism of action involves the inhibition of ALK's kinase activity, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation in ALK-dependent cancer cells.[2][5]
Q2: Which signaling pathways are affected by CEP-28122?
CEP-28122-mediated inhibition of ALK leads to the suppression of phosphorylation of downstream effector proteins, including STAT3, Akt, and ERK1/2.[2] However, the specific downstream pathways affected can vary between different cancer cell types.[2]
Q3: In which types of cancer cell lines is CEP-28122 effective?
CEP-28122 has demonstrated concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][5] It shows minimal effect on ALK-negative cancer cell lines.[5]
Q4: What is a typical concentration range and incubation time for CEP-28122 in a cytotoxicity assay?
A common concentration range for CEP-28122 in in-vitro studies is 3 nM to 3000 nM.[2] A typical incubation period for assessing cytotoxicity is 48 to 72 hours.[2] However, the optimal concentration and duration will depend on the specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
Question: I am observing significant differences in cell viability between my replicate wells treated with the same concentration of CEP-28122. What could be the cause?
Answer: High variability can stem from several factors:
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accuracy.
Pipetting Errors: When preparing serial dilutions of CEP-28122, ensure thorough mixing at each step. Use calibrated pipettes and proper pipetting techniques.
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.
Cell Clumping: Ensure cells are properly trypsinized and resuspended to a single-cell suspension to avoid clumps, which can lead to uneven cell distribution.
Issue 2: No significant cytotoxicity observed even at high concentrations of CEP-28122.
Question: I have treated my cells with up to 3 µM of CEP-28122 for 48 hours, but I am not seeing a significant decrease in cell viability. What should I check?
Answer:
ALK Status of the Cell Line: Confirm that your cell line is indeed ALK-positive. CEP-28122 is highly selective for ALK-driven cancers and will have minimal effect on ALK-negative cells.[5]
Compound Integrity: Ensure the CEP-28122 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Incubation Time: While 48 hours is a common time point, some cell lines may require a longer exposure to CEP-28122 to undergo apoptosis. Consider extending the incubation period to 72 hours.
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method (e.g., a fluorescence or luminescence-based assay like CellTiter-Glo®) which may offer a better signal-to-noise ratio.
Issue 3: Unexpected dose-response curve (e.g., a U-shaped curve).
Question: My dose-response curve for CEP-28122 is not sigmoidal. At higher concentrations, the cytotoxic effect seems to decrease. Why is this happening?
Answer: This can be due to several reasons:
Compound Precipitation: At high concentrations, CEP-28122 might precipitate out of the culture medium, reducing its effective concentration. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent.
Off-Target Effects: At very high concentrations, kinase inhibitors can sometimes have off-target effects that might paradoxically promote survival in some cell types. It is crucial to work within the selective concentration range of the inhibitor.
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
ALK-positive cancer cell line (e.g., Sup-M2, Karpas-299, NCI-H2228)
Complete cell culture medium
CEP-28122 (dissolved in DMSO to create a stock solution)
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of CEP-28122 in complete culture medium from your stock solution. A suggested starting range is 1 nM to 3 µM.
Include a vehicle control (medium with the same final concentration of DMSO as the highest CEP-28122 concentration) and a no-treatment control (medium only).
Carefully remove the medium from the wells and add 100 µL of the prepared CEP-28122 dilutions or control solutions.
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization of Formazan:
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes to dissolve the formazan crystals.
Absorbance Measurement:
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of CEP-28122 concentration to generate a dose-response curve and determine the IC50 value.
CEP-28122 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CEP-28122 in cell line experiments. Frequen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CEP-28122 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CEP-28122?
CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It has demonstrated robust anti-tumor activity in preclinical models of human cancers with activated ALK.[1]
Q2: Have any off-target kinases for CEP-28122 been identified?
Yes, in a kinase profiling screen against 259 protein kinases, CEP-28122 showed inhibitory activity against the ribosomal S6 kinase (RSK) family members RSK2, RSK3, and RSK4, with IC50 values that are at least 10-fold higher than for ALK.[3]
Q3: How selective is CEP-28122 for ALK compared to its known off-targets?
CEP-28122 is highly selective for ALK. The IC50 for ALK is significantly lower than for any other identified kinase.[3]
Troubleshooting Guide
Issue: Unexpected Phenotype or Cellular Response in ALK-negative Cell Lines
If you observe a significant biological effect of CEP-28122 in cell lines that do not express activated ALK, it could be due to off-target activity.
Possible Cause: Inhibition of RSK family kinases or other unidentified off-targets.
Troubleshooting Steps:
Confirm ALK Status: Verify the absence of ALK expression and activation in your cell line using Western blot or RT-PCR.
Assess RSK Pathway Activity: Investigate the phosphorylation status of known RSK substrates to determine if the RSK pathway is inhibited at the concentrations of CEP-28122 being used.
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations consistent with the IC50 values for RSK kinases.
Use a Structurally Unrelated ALK Inhibitor: Compare the phenotype observed with CEP-28122 to that of another potent and selective ALK inhibitor with a different chemical scaffold. If the phenotype is not recapitulated, it is more likely to be an off-target effect of CEP-28122.
Issue: Inconsistent Results in ALK-positive Cell Lines
Variability in the response of ALK-positive cell lines to CEP-28122 can occur.
Possible Cause: Differences in the contribution of off-target signaling pathways to cell survival and proliferation in different cell lines.
Troubleshooting Steps:
Characterize Downstream Signaling: In addition to ALK phosphorylation, analyze the phosphorylation status of downstream effectors such as STAT3, AKT, and ERK.[3] Also, assess the activity of the RSK pathway.
Compare IC50 Values: Determine the IC50 for growth inhibition in your panel of ALK-positive cell lines and correlate this with the level of ALK expression and the activity of potential off-target pathways.
Control for Experimental Variability: Ensure consistent cell culture conditions, reagent quality, and assay parameters across experiments.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of CEP-28122
Target Kinase
IC50 (nmol/L)
ALK
1.9 ± 0.5
RSK2
7
RSK3
19
RSK4
19
Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]
Table 2: Cellular Potency of CEP-28122 in ALK-positive Cell Lines
Cell Line
Cancer Type
ALK Form
Cellular IC50 (nM) for ALK Phosphorylation Inhibition
Sup-M2
Anaplastic Large-Cell Lymphoma (ALCL)
NPM-ALK
~30
Karpas-299
Anaplastic Large-Cell Lymphoma (ALCL)
NPM-ALK
~30
NCI-H2228
Non-Small Cell Lung Cancer (NSCLC)
EML4-ALK
~30
NCI-H3122
Non-Small Cell Lung Cancer (NSCLC)
EML4-ALK
~30
NB-1
Neuroblastoma
Full-length ALK
~30
Cellular IC50 values are approximate, based on graphical data from Cheng et al. (2012).[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of ALK Phosphorylation
This protocol is for determining the inhibitory effect of CEP-28122 on ALK phosphorylation in cultured cells.
Cell Culture and Treatment:
Culture ALK-positive cells (e.g., Sup-M2, NCI-H2228) to 70-80% confluency.
Treat cells with varying concentrations of CEP-28122 (e.g., 0, 10, 30, 100, 300 nM) for 2 hours.
Cell Lysis:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Protein Quantification:
Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) and total ALK overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor, CEP-28122. The following...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor, CEP-28122. The following information is designed to address common issues, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate after adding CEP-28122 to my cell culture media. What is the likely cause?
A1: The most probable cause is the low aqueous solubility of CEP-28122. Like many small molecule inhibitors, CEP-28122 is hydrophobic. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture media, the compound can precipitate out of solution as its concentration exceeds its solubility limit in the aqueous environment.
Q2: What is the recommended solvent for preparing a stock solution of CEP-28122?
A2: For optimal results, it is highly recommended to first dissolve CEP-28122 in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for CEP-28122.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with a target of 0.1% or lower for sensitive cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can the formulation of CEP-28122 affect its solubility?
A4: Yes, CEP-28122 is available as a free base and as a mesylate salt. Salt forms of compounds, such as CEP-28122 mesylate, generally exhibit enhanced aqueous solubility and stability compared to their free base counterparts.[3] If you are experiencing significant solubility issues, consider using the mesylate salt form.
Q5: Are there any techniques to improve the dissolution of CEP-28122 in the stock solvent?
A5: If you are having difficulty dissolving CEP-28122 powder in DMSO, gentle warming of the solution in a 37°C water bath and brief sonication can aid in dissolution.[4] Always visually inspect the solution to ensure it is clear and free of particulate matter before use.
Data Presentation
Table 1: Solubility of CEP-28122 in Various Solvents
Solvent
Reported Solubility
Notes
Dimethyl Sulfoxide (DMSO)
≤30 mg/mL
The recommended solvent for preparing high-concentration stock solutions.[5]
Dimethylformamide (DMF)
12 mg/mL
An alternative organic solvent for stock solutions.[5]
0.1N Hydrochloric Acid (HCl)
Soluble
The acidic condition may improve the solubility of this basic compound. However, the low pH is not suitable for direct use in cell culture.[6]
Ethanol
Data not available
While some similar compounds have limited solubility in ethanol, specific data for CEP-28122 is not readily available.
Phosphate-Buffered Saline (PBS, pH 7.4)
Expected to be very low
As a hydrophobic molecule, CEP-28122 has poor solubility in aqueous buffers.
Cell Culture Media
Low, variable
Solubility is expected to be low and can be influenced by media components such as serum proteins.
Experimental Protocols
Protocol 1: Preparation of a 10 mM CEP-28122 Stock Solution in DMSO
Materials:
CEP-28122 powder (free base, MW: 539.07 g/mol )
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
Sterile, DNase/RNase-free microcentrifuge tubes
Vortex mixer
Water bath sonicator (optional)
37°C water bath (optional)
Procedure:
Pre-warm the CEP-28122 Vial: Allow the vial containing the CEP-28122 powder to come to room temperature before opening to prevent condensation of moisture.
Calculate the Required DMSO Volume: To prepare a 10 mM stock solution, use the following calculation:
Volume of DMSO (in µL) = (Mass of CEP-28122 in mg / 539.07 g/mol ) * 100,000
For example, for 1 mg of CEP-28122, you would need approximately 185.5 µL of DMSO.
Dissolution:
a. Add the calculated volume of anhydrous DMSO to the vial containing the CEP-28122 powder.
b. Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
c. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Brief sonication in a water bath sonicator can also be applied.
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly stored, the DMSO stock solution should be stable for several months.
Protocol 2: Kinetic Solubility Test of CEP-28122 in Cell Culture Media
Objective: To determine the approximate maximum soluble concentration of CEP-28122 in a specific cell culture medium.
Materials:
10 mM CEP-28122 stock solution in DMSO
The specific cell culture medium to be tested (e.g., RPMI-1640 + 10% FBS)
Sterile microcentrifuge tubes or a 96-well plate
Microscope
Procedure:
Prepare Serial Dilutions:
a. Prepare a series of desired final concentrations of CEP-28122 in your cell culture medium. It is recommended to test a range, for example, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
b. To minimize precipitation, perform a two-step dilution. First, create an intermediate dilution of your 10 mM DMSO stock in the cell culture medium. For example, to get a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 999 µL of media.
Incubation: Incubate the prepared solutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 24, or 48 hours).
Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation. This can appear as cloudiness, crystals, or an oily film.
Microscopic Examination: Pipette a small volume of each solution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
Determination of Maximum Soluble Concentration: The highest concentration that remains a clear solution without any visible precipitate is the approximate maximum kinetic solubility of CEP-28122 in your specific cell culture medium under your experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for CEP-28122 insolubility.
Caption: Simplified ALK signaling pathway and its inhibition by CEP-28122.
Technical Support Center: Acquired Resistance to CEP-28122 in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the ALK inhibitor CEP-28122 in their cancer models. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the ALK inhibitor CEP-28122 in their cancer models. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line, initially sensitive to CEP-28122, is now showing reduced sensitivity and a higher IC50 value. What are the potential reasons?
A1: A significant increase in the IC50 value of CEP-28122 in a long-term culture suggests the development of acquired resistance. This can be due to several factors, including:
Development of a resistant sub-population: The bulk population of your cells may have developed resistance. It's advisable to isolate single-cell clones to determine if the resistance is heterogeneous.
On-target resistance: This involves genetic alterations in the ALK gene itself. The most common mechanisms are:
Secondary mutations in the ALK kinase domain that interfere with CEP-28122 binding.
Amplification of the ALK fusion gene, leading to overexpression of the target protein.
Off-target resistance: The cancer cells may have activated alternative signaling pathways to bypass their dependence on ALK signaling.[1] This can involve the activation of other receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET.[2][3][4]
Incorrect inhibitor concentration or degradation: It is crucial to verify the concentration and integrity of your CEP-28122 stock solution.
Q2: What are the most common secondary mutations in the ALK kinase domain that could confer resistance to CEP-28122?
A2: While specific data for CEP-28122 is not yet available, based on resistance patterns observed with other ALK inhibitors, the following mutations are likely candidates for conferring resistance:
G1202R: This is a solvent front mutation that frequently confers resistance to second-generation ALK inhibitors.[1][2]
L1196M: Known as the "gatekeeper" mutation, it can reduce the efficacy of several ALK inhibitors.[2][5]
Other mutations such as G1269A, I1171T/S, and V1180L have also been implicated in resistance to various ALK inhibitors.[1][2]
Q3: How can I determine if my CEP-28122-resistant cell line has an on-target or off-target resistance mechanism?
A3: A combination of molecular and biochemical analyses is recommended to distinguish between on-target and off-target resistance:
Sequencing of the ALK Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to identify secondary mutations.[6]
ALK Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for amplification of the ALK fusion gene.[6][7]
Phospho-Receptor Tyrosine Kinase (RTK) Array: This array can screen for the activation of various RTKs, helping to identify potential bypass signaling pathways.[8][9]
Western Blotting: Analyze the phosphorylation status of ALK and key downstream signaling proteins like AKT and ERK. In off-target resistance, ALK phosphorylation may remain inhibited by CEP-28122, while downstream signaling is reactivated.
Troubleshooting Guides
Problem 1: My cell viability assay shows a significant rightward shift in the dose-response curve for CEP-28122.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
Confirm Drug Activity: Test your current batch of CEP-28122 on a sensitive parental cell line to rule out drug degradation.
Isolate Clones: Perform single-cell cloning of the resistant population to assess the heterogeneity of resistance.
Molecular Analysis:
Sequence the ALK kinase domain to check for known resistance mutations (e.g., G1202R, L1196M).
Perform FISH or qPCR to check for ALK gene amplification.
Pathway Analysis:
Use a phospho-RTK array to screen for activated bypass pathways (e.g., EGFR, MET).
Conduct western blotting to analyze the phosphorylation status of ALK, AKT, and ERK in the presence and absence of CEP-28122.
Problem 2: My CEP-28122-resistant xenograft model is not responding to treatment.
Possible Cause: Similar to in vitro models, in vivo resistance can be driven by on-target or off-target mechanisms.
Troubleshooting Steps:
Re-biopsy and Analysis: If feasible, obtain a biopsy from the resistant tumor and perform the same molecular and biochemical analyses as for the cell lines (ALK sequencing, FISH, phospho-RTK array). This is crucial as resistance mechanisms can evolve in vivo.[1]
Consider Alternative Inhibitors: If an on-target mutation is identified, consider testing a next-generation ALK inhibitor that is effective against that specific mutation (e.g., lorlatinib for G1202R).[1][10]
Investigate Combination Therapies: If a bypass pathway is activated (e.g., EGFR), a combination therapy of CEP-28122 with an inhibitor of that pathway (e.g., an EGFR inhibitor) might be effective.[3][8][9]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values that might be observed in an ALK-positive cancer cell line and its CEP-28122-resistant derivatives. These values are for illustrative purposes and will vary based on the specific cell line and experimental conditions.
Cell Line
Genetic Background
CEP-28122 IC50 (nM)
CEP-28122 + EGFR Inhibitor IC50 (nM)
Parental
EML4-ALK
20
Not Applicable
CEP-28122-Resistant (On-Target)
EML4-ALK with L1196M mutation
>1000
>1000
CEP-28122-Resistant (Off-Target)
EML4-ALK with EGFR activation
>1000
50
Experimental Protocols
Protocol 1: Generation of CEP-28122-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[6][11]
Determine Initial IC50: Perform a dose-response experiment using a cell viability assay (see Protocol 2) to determine the IC50 of CEP-28122 for the parental cell line.
Initial Exposure: Culture the parental cells in their standard growth medium containing CEP-28122 at a concentration equal to the IC50.
Monitor and Subculture: Monitor the cells daily. A significant amount of cell death is expected initially. When the surviving cells reach approximately 70-80% confluency, subculture them.
Dose Escalation: Once the cells are proliferating stably at the current drug concentration, increase the CEP-28122 concentration by 1.5- to 2-fold.
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. The cells that survive and proliferate at high concentrations are considered resistant.
Characterization: Cryopreserve stocks of the resistant cells at various passages and analyze them for the mechanisms of resistance.
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
Drug Treatment: Prepare serial dilutions of CEP-28122. Add the drug dilutions to the wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 72 hours at 37°C.
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
Data Analysis: Read the absorbance or luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression.[6]
Protocol 3: Western Blotting for Signaling Pathway Analysis
Cell Treatment and Lysis: Treat parental and resistant cells with various concentrations of CEP-28122 for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6]
Visualizations
Caption: ALK signaling and potential resistance pathways to CEP-28122.
Technical Support Center: CEP-28122 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The inf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is based on preclinical studies and general knowledge of tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo toxicity of CEP-28122 in preclinical models?
A1: Preclinical studies in mice and rats have reported that CEP-28122 is well-tolerated at therapeutically effective doses.[1] Published research notes "no overt toxicity" and no significant compound-related body weight loss in mice bearing tumor xenografts treated with doses up to 100 mg/kg twice daily.[2][3]
Q2: Were any specific adverse events documented in the animal studies with CEP-28122?
A2: The primary preclinical publications for CEP-28122 do not detail specific adverse events.[1][2] The assessment of toxicity appears to be based on general health monitoring, including body weight and overt signs of distress, where none were significantly noted.[2]
Q3: How does the toxicity profile of CEP-28122 compare to conventional chemotherapy?
A3: In a direct comparison with doxorubicin in a primary human anaplastic large-cell lymphoma (ALCL) tumor graft model, CEP-28122 treatment was well-tolerated, whereas doxorubicin was associated with "overt toxicity".[2]
Q4: What is the mechanism of action of CEP-28122?
A4: CEP-28122 is a potent and selective inhibitor of the ALK tyrosine kinase.[1][4] In cancer cells where ALK is constitutively activated due to genetic alterations (e.g., fusion proteins like NPM-ALK), CEP-28122 inhibits ALK autophosphorylation.[4] This, in turn, blocks downstream signaling pathways, such as STAT3, AKT, and ERK, leading to growth inhibition and apoptosis of ALK-positive cancer cells.[5]
Troubleshooting Guide: Potential In Vivo Issues
While published data indicates good tolerability for CEP-28122, researchers should always monitor for unexpected outcomes. This guide provides troubleshooting for potential issues that could be encountered during in vivo studies with kinase inhibitors.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unexpected Weight Loss (>15%) or Reduced Food/Water Intake
1. Perform a dose-reduction study to establish the maximum tolerated dose (MTD) in your specific animal model.2. Run a vehicle-only control group to rule out vehicle effects.3. Monitor tumor burden and euthanize animals when tumors exceed protocol limits.4. Consider histopathological analysis of major organs (liver, GI tract, kidneys) at the end of the study.
Skin Rash or Dermatological Issues
1. On-target inhibition of ALK or other kinases in the skin.2. Hypersensitivity reaction.
1. Document the onset, severity, and progression of the rash.2. Consider taking skin biopsies for histopathological analysis.3. Consult veterinary staff for potential supportive care options.
Elevated Liver Enzymes (ALT/AST)
1. Drug-induced hepatotoxicity (a known class effect for some tyrosine kinase inhibitors).2. Pre-existing liver conditions in the animal model.
1. At the study endpoint, collect blood for serum chemistry analysis.2. If elevated enzymes are suspected during the study, a small cohort could be used for interim blood collection.3. Perform histopathology on liver tissue to look for signs of necrosis, inflammation, or other damage.
Signs of Cardiotoxicity (e.g., lethargy, edema)
1. Some kinase inhibitors are associated with cardiac effects like QT interval prolongation or bradycardia.
1. Monitor for physical signs such as edema or changes in activity levels.2. For detailed investigation, consider electrocardiogram (ECG) monitoring in a subset of animals.3. Conduct histopathological examination of heart tissue post-necropsy.
Lack of Efficacy
1. Suboptimal dosing or administration schedule.2. Poor bioavailability of the formulation.3. Incorrect animal model (ALK-negative tumor).4. Development of resistance.
1. Verify the dose calculations and administration technique (e.g., oral gavage).2. Perform pharmacokinetic (PK) analysis to determine drug exposure in plasma and tumor tissue.3. Confirm ALK status of the tumor model using immunohistochemistry or molecular methods.4. If initial response is followed by relapse, investigate potential resistance mechanisms.
This protocol is a generalized summary based on the methodology described for CEP-28122 preclinical studies.[2][4]
Cell Culture and Implantation:
Culture ALK-positive human cancer cells (e.g., Sup-M2) under standard conditions.
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of immunocompromised mice (e.g., SCID or nu/nu).
Tumor Growth and Group Assignment:
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Measure tumors with calipers and calculate volume using the formula: (Length x Width²)/2.
Randomize animals into treatment and control groups with comparable mean tumor volumes.
Compound Formulation and Administration:
Prepare CEP-28122 formulation for oral gavage. A common vehicle for similar compounds is 0.5% methylcellulose in water.
Administer the specified dose of CEP-28122 or vehicle control orally, typically twice daily (b.i.d.), for the duration of the study (e.g., 12-28 days).
Monitoring and Endpoints:
Measure tumor volumes and body weights 2-3 times per week.
Monitor animals daily for any signs of toxicity or distress (e.g., changes in posture, activity, grooming).
The primary endpoint is typically tumor growth inhibition or regression. Euthanize animals if tumors exceed a predetermined size, become ulcerated, or if signs of severe toxicity (e.g., >20% body weight loss) are observed.
Pharmacodynamic Assessment (Optional):
At specified time points after the final dose, euthanize a subset of animals.
Excise tumors and immediately freeze them for subsequent analysis (e.g., Western blot) to assess the inhibition of ALK phosphorylation and downstream signaling proteins.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential degradation of CEP-28122, a potent and selective inhib...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential degradation of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).
Frequently Asked Questions (FAQs)
Q1: What is CEP-28122 and what is its primary mechanism of action?
A1: CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 ± 0.5 nM.[1] It functions by inhibiting the tyrosine phosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation in ALK-driven cancers.[2] CEP-28122 has demonstrated antitumor activity in various cancer models, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2]
Q2: What is the difference between CEP-28122 and its mesylate salt form?
A2: While both the free base and the salt forms of a compound typically exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form of CEP-28122 generally offers enhanced water solubility and stability.[1]
Q3: How should I store CEP-28122?
A3: Proper storage is critical to maintain the integrity of CEP-28122. Recommendations for storage are summarized in the table below.
Q4: How do I reconstitute and store CEP-28122 solutions?
A4: CEP-28122 is soluble in DMSO. For detailed instructions on preparing stock and working solutions, please refer to the Experimental Protocols section. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent or lower than expected activity in in vitro assays.
Compound Degradation: Improper storage of the solid compound or stock solutions.
Review the storage conditions in the data table below. Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.
Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Incorrect Solution Preparation: Inaccurate weighing or dilution of the compound.
Calibrate your balance regularly. Follow the detailed "Protocol for Preparation of Stock and Working Solutions for In Vitro Assays" below.
Precipitation of the compound in cell culture media.
Low Solubility in Aqueous Media: CEP-28122 has limited solubility in aqueous solutions.
Ensure the final concentration of DMSO in the cell culture media is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions of the stock solution in culture media before adding to the final culture volume.
Variability in in vivo efficacy.
Inadequate Formulation: Poor suspension or dissolution of the compound for oral gavage.
Refer to the "Protocol for Preparation of CEP-28122 for In Vivo Oral Administration" for a recommended formulation using DMSO, PEG300, Tween 80, and saline. Ensure the formulation is a clear solution before administration.
Compound Degradation: The stability of the formulation over time may be limited.
Prepare the in vivo formulation fresh for each experiment.
Protocol for Preparation of Stock and Working Solutions for In Vitro Assays
Materials:
CEP-28122 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Calibrated precision balance
Sterile pipette tips
Procedure for 10 mM Stock Solution:
Equilibrate the CEP-28122 vial to room temperature before opening.
Weigh out the desired amount of CEP-28122 powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.39 mg of CEP-28122 (Molecular Weight: 539.07 g/mol ).
Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
Store the aliquots at -80°C for up to 6 months.
Procedure for Preparing Working Solutions:
Thaw a single aliquot of the 10 mM stock solution at room temperature.
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
Ensure the final concentration of DMSO in the cell culture wells is below 0.1% to avoid solvent toxicity.
Protocol for Preparation of CEP-28122 for In Vivo Oral Administration
This protocol is based on a common formulation for poorly water-soluble compounds.
Materials:
CEP-28122 powder
DMSO
PEG300
Tween 80
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Sterile tubes
Procedure for a 2 mg/mL Dosing Solution (Example):
Dissolve 2 mg of CEP-28122 in 50 µL of DMSO to create a 40 mg/mL stock solution.
In a separate sterile tube, add 300 µL of PEG300.
Add the 50 µL of the CEP-28122 stock solution to the PEG300 and mix well until the solution is clear.
Add 50 µL of Tween 80 and mix until the solution is clear.
Add 600 µL of saline or PBS and mix thoroughly until a clear solution is obtained. This will result in a final volume of 1 mL with a CEP-28122 concentration of 2 mg/mL. The final vehicle composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
Prepare this formulation fresh before each administration.
Visualizations
CEP-28122 and the ALK Signaling Pathway
CEP-28122 is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In various cancers, ALK can be constitutively activated through chromosomal translocations (e.g., NPM-ALK, EML4-ALK) or mutations. This aberrant activation drives downstream signaling pathways that promote cell proliferation, survival, and invasion. CEP-28122 exerts its therapeutic effect by blocking these signaling cascades.
Technical Support Center: Overcoming Experimental Variability with CEP-28122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CEP-28122. The information is designed to address...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CEP-28122. The information is designed to address specific issues that may arise during experiments and to help ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is CEP-28122 and what is its mechanism of action?
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its mechanism of action is the inhibition of ALK's kinase activity, which in turn blocks the phosphorylation of ALK and its downstream signaling effectors.[1][2] This leads to the suppression of pathways involving Stat-3, Akt, and ERK1/2, ultimately resulting in growth inhibition and apoptosis in ALK-positive cancer cells.[1]
Q2: In which cancer cell lines has CEP-28122 shown activity?
CEP-28122 has demonstrated concentration-dependent growth inhibition in various ALK-positive cancer cell lines, including:
Q3: How should I prepare and store CEP-28122 stock solutions?
CEP-28122 is soluble in DMSO. For detailed instructions on preparing stock solutions and proper storage to prevent degradation, please refer to the "Experimental Protocols" section below. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1]
Q4: I am not observing the expected growth inhibition in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of expected activity. Please refer to the "Troubleshooting" section for a detailed guide on how to address this issue, covering aspects from reagent integrity to experimental design.
Q5: What are the recommended in vivo starting doses for mouse models?
CEP-28122 has shown dose-dependent antitumor activity in mouse xenograft models.[2][3] Oral administration of 30 mg/kg twice daily has resulted in significant tumor growth inhibition and even regression in some models.[3] For more detailed information on in vivo studies, please see the "Experimental Protocols" section.
Reconstitution: Briefly centrifuge the vial of CEP-28122 powder to ensure all the material is at the bottom.
Solvent: Reconstitute the powder in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming may assist in dissolution.
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Cell Growth Inhibition Assay
Cell Seeding: Seed ALK-positive cells (e.g., Karpas-299, Sup-M2) in a 96-well plate at a predetermined optimal density.
Compound Dilution: Prepare a serial dilution of CEP-28122 in the appropriate cell culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
Treatment: Add the diluted CEP-28122 to the wells. Include wells with vehicle (DMSO) only as a negative control.
Incubation: Incubate the plate for a specified period (e.g., 48 hours).[1]
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter 96 nonradioactive cell proliferation assay.[3]
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot for ALK Phosphorylation
Cell Treatment: Plate ALK-positive cells and allow them to adhere overnight. Treat the cells with various concentrations of CEP-28122 for a specified duration (e.g., 2 hours).[3]
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., phospho-ALK (Tyr664) for NPM-ALK) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an ECL substrate.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control like β-actin.
In Vivo Mouse Xenograft Study
Animal Models: Utilize immunodeficient mice such as SCID or nu/nu mice.[3][4][5] The choice of strain may depend on the tumor cell line being used.[6][7]
Tumor Cell Implantation: Subcutaneously inject a suspension of ALK-positive tumor cells (e.g., 1 x 10^7 Sup-M2 cells) into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
Drug Administration: Administer CEP-28122 orally (e.g., by gavage) at the desired doses and schedule (e.g., twice daily). The vehicle used for the control group should be the same as that used to formulate CEP-28122.
Efficacy Evaluation: Measure tumor volume and body weight throughout the study.
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for ALK phosphorylation, to confirm target engagement.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
No or low inhibitory effect in cell-based assays
Compound Integrity: CEP-28122 may have degraded due to improper storage or multiple freeze-thaw cycles.
Always use freshly prepared dilutions from a properly stored, single-use aliquot. Visually inspect the stock solution for any precipitation.
Cell Line Issues: The cell line may have lost its ALK-positive status or developed resistance.
Regularly verify the ALK status of your cell line using Western blot or other methods. Consider using a different ALK-positive cell line for comparison.
Incorrect Concentration: Errors in dilution calculations or pipetting.
Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration range.
Inconsistent Western blot results for p-ALK
Suboptimal Lysis Buffer: Inadequate inhibition of phosphatases during cell lysis.
Always use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice throughout the lysis procedure.
Low Protein Expression: The target protein (ALK) may be expressed at low levels in the chosen cell line.
Increase the amount of protein loaded onto the gel. Consider using an ALK-positive control cell line with known high expression.
Antibody Issues: The primary antibody may not be specific or sensitive enough.
Use a well-validated antibody for phosphorylated ALK. Optimize the antibody concentration and incubation time.
High variability in in vivo tumor growth
Animal Health: The health status of the immunodeficient mice can impact tumor take rate and growth.
Ensure mice are housed in a sterile environment and are free from pathogens.
Tumor Cell Viability: Low viability of the injected tumor cells.
Use a fresh, highly viable suspension of tumor cells for injection.
Inconsistent Drug Administration: Variability in the oral gavage technique.
Ensure all personnel are properly trained in the administration technique to ensure consistent dosing.
A Preclinical Showdown: CEP-28122 Mesylate Salt vs. Crizotinib in ALK-Positive Cancers
For researchers and drug development professionals navigating the landscape of anaplastic lymphoma kinase (ALK) inhibitors, a clear understanding of the preclinical efficacy of emerging compounds compared to established...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals navigating the landscape of anaplastic lymphoma kinase (ALK) inhibitors, a clear understanding of the preclinical efficacy of emerging compounds compared to established therapies is paramount. This guide provides an objective comparison of the preclinical performance of CEP-28122 mesylate salt, a potent and selective ALK inhibitor, against the first-in-class ALK inhibitor, crizotinib.
This comparison synthesizes available preclinical data to offer a side-by-side view of their mechanisms of action, in vitro potency, and in vivo anti-tumor activity. While direct head-to-head studies are limited, this guide collates and presents key experimental findings to inform research and development decisions.
Mechanism of Action: Targeting the Aberrant ALK Signaling Cascade
Both CEP-28122 and crizotinib exert their therapeutic effects by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1][2] In several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma, genetic rearrangements, mutations, or amplification lead to the constitutive activation of ALK.[3][4] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT.[1] By competitively binding to the ATP-binding pocket of the ALK kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of these oncogenic signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[1]
Crizotinib is a multi-targeted kinase inhibitor, also demonstrating activity against c-Met and ROS1 kinases.[1][2] In contrast, preclinical data suggests CEP-28122 is a highly potent and selective ALK inhibitor.[3][4]
Figure 1: ALK Signaling Pathway and Inhibition by CEP-28122 and Crizotinib.
In Vitro Efficacy: A Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological target. Preclinical studies have demonstrated that CEP-28122 is a highly potent inhibitor of recombinant ALK activity.
Table 1: Comparative In Vitro Potency of CEP-28122 and Crizotinib.
CEP-28122 also induced concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.[4]
In Vivo Anti-Tumor Activity: Evidence from Xenograft Models
The ultimate test of a preclinical candidate's efficacy lies in its ability to inhibit tumor growth in vivo. Both CEP-28122 and crizotinib have demonstrated significant anti-tumor activity in mouse xenograft models of ALK-positive cancers.
CEP-28122:
Oral administration of CEP-28122 in mice bearing ALK-positive tumor xenografts resulted in dose-dependent anti-tumor activity.[4] Notably, complete or near-complete tumor regressions were observed at doses of 30 mg/kg twice daily or higher.[4] Furthermore, treatment led to sustained tumor regression even after cessation of therapy in some models.[4] CEP-28122 displayed only marginal anti-tumor activity against ALK-negative tumor xenografts, highlighting its selectivity.[4]
Crizotinib:
Preclinical studies have also confirmed the anti-tumor activity of crizotinib in mice with tumor xenografts expressing ALK fusion proteins.[1] Co-clinical trials in mouse models of ALK-rearranged NSCLC have shown that crizotinib produces a significantly higher response rate and longer progression-free survival compared to standard chemotherapy agents like docetaxel or pemetrexed.[6]
A Comparative Guide to CEP-28122 and Second-Generation ALK Inhibitors
For researchers and drug development professionals navigating the landscape of Anaplastic Lymphoma Kinase (ALK) inhibitors, a clear understanding of the comparative efficacy and mechanisms of action is paramount. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals navigating the landscape of Anaplastic Lymphoma Kinase (ALK) inhibitors, a clear understanding of the comparative efficacy and mechanisms of action is paramount. This guide provides an objective comparison of the preclinical candidate CEP-28122 with the established second-generation ALK inhibitors: alectinib, brigatinib, ceritinib, and ensartinib.
Mechanism of Action and Signaling Pathways
CEP-28122 and second-generation ALK inhibitors are ATP-competitive tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein.[1][2][3] This fusion protein, a result of a chromosomal rearrangement, is a key oncogenic driver in certain cancers, most notably non-small cell lung cancer (NSCLC).[4] By binding to the ATP-binding pocket of the ALK kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][4]
The primary distinction between these inhibitors lies in their potency, selectivity, and their ability to overcome resistance mutations that emerge during treatment with first-generation inhibitors like crizotinib.
A Comparative Analysis of CEP-28122 and Alectinib for the Treatment of ALK-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two anaplastic lymphoma kinase (ALK) inhibitors, CEP-28122 and alectinib, for the treatment of ALK-mutant non-s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anaplastic lymphoma kinase (ALK) inhibitors, CEP-28122 and alectinib, for the treatment of ALK-mutant non-small cell lung cancer (NSCLC). The information presented is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the key characteristics, efficacy, and experimental evaluation of these compounds.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) patients. This has led to the development of targeted therapies, specifically ALK tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes. Alectinib (Alecensa®) is a second-generation ALK inhibitor that has demonstrated superior efficacy and central nervous system (CNS) activity compared to the first-generation inhibitor, crizotinib. CEP-28122 is a potent and selective, orally active ALK inhibitor that has been evaluated in preclinical studies. This guide offers a side-by-side comparison of these two inhibitors based on available experimental data.
Mechanism of Action
Both CEP-28122 and alectinib are ATP-competitive inhibitors of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK protein, they block its downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
Figure 1: Simplified ALK signaling pathway and the point of inhibition by CEP-28122 and alectinib.
In Vitro Potency and Efficacy
Kinase and Cellular Inhibition
Both CEP-28122 and alectinib demonstrate potent inhibition of ALK kinase activity at the nanomolar level. Preclinical data indicates that CEP-28122 has an IC50 of 1.9 nM in an enzyme-based assay.[1] Similarly, alectinib also exhibits a low nanomolar IC50 for ALK kinase activity, reported as 1.9 nmol/L.[2] In cellular assays, CEP-28122 inhibited NPM-ALK tyrosine phosphorylation with an IC50 of 20 to 30 nmol/L in ALCL cells.[3]
A critical aspect of next-generation ALK inhibitors is their ability to overcome resistance mutations that emerge during treatment with earlier-generation inhibitors. Alectinib has shown efficacy against several crizotinib-resistant mutations, including the gatekeeper mutation L1196M.[2][4] However, the G1202R mutation is a known resistance mechanism to alectinib.[5][6] Preclinical data for CEP-28122 shows it induces growth inhibition in neuroblastoma cell lines with activating mutations L1174L and R1275Q.[3]
CEP-28122 has demonstrated dose-dependent antitumor activity in various ALK-positive human cancer xenograft models in mice. In an EML4-ALK-positive NSCLC NCI-H2228 xenograft model, oral administration of CEP-28122 at 30 and 55 mg/kg twice daily resulted in tumor regression.[3] Alectinib has also shown significant in vivo efficacy in preclinical models, including those with brain metastases.[8]
Pharmacokinetics and Central Nervous System (CNS) Penetration
A key advantage of second-generation ALK inhibitors is their improved ability to cross the blood-brain barrier and treat or prevent brain metastases, a common site of disease progression in ALK-positive NSCLC. Alectinib is known for its excellent CNS penetration and is not a substrate of the P-glycoprotein efflux transporter.[8][9] This translates to significant clinical activity against CNS metastases.[8] While preclinical pharmacokinetic data for CEP-28122 is not extensively published, its oral bioavailability has been noted.[10]
Figure 2: Workflow for a biochemical ALK kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ALK enzyme.
Methodology:
Reagents: Recombinant ALK kinase domain, a specific peptide substrate, ATP, and the test compound (CEP-28122 or alectinib) at various concentrations.
Reaction Setup: The recombinant ALK enzyme is incubated with the test compound for a defined period to allow for binding.
Kinase Reaction: The reaction is initiated by adding the peptide substrate and ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as an ELISA using a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP.
Data Analysis: The kinase activity is plotted against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the growth of ALK-positive cancer cell lines.
Methodology:
Cell Culture: ALK-positive NSCLC cell lines (e.g., NCI-H3122, H2228) are seeded in 96-well plates.
Treatment: After cell adherence, they are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).
Viability Assessment: Cell viability is measured using a colorimetric assay like MTT or a luminescence-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
Data Analysis: Cell viability is plotted against the drug concentration to determine the IC50 value for cell growth inhibition.
Western Blot Analysis of ALK Phosphorylation
Figure 3: Workflow for Western blot analysis of ALK phosphorylation.
Objective: To determine the effect of the inhibitor on the phosphorylation status of ALK in a cellular context.
Methodology:
Cell Treatment: ALK-positive cells are treated with various concentrations of the inhibitor for a specific time.
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK. Subsequently, it is incubated with a corresponding HRP-conjugated secondary antibody.
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the intensity of the p-ALK band is normalized to the total ALK band to assess the degree of inhibition.
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the antitumor efficacy of the ALK inhibitor in a living organism.
Methodology:
Model Establishment: ALK-positive NSCLC cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The ALK inhibitor is administered orally at different doses and schedules.
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic studies (e.g., Western blot for p-ALK) to confirm target engagement.
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
Both CEP-28122 and alectinib are potent inhibitors of the ALK tyrosine kinase. Alectinib has been extensively studied and has demonstrated significant clinical benefit, particularly in patients with CNS metastases, and has become a standard of care for ALK-positive NSCLC. Preclinical data for CEP-28122 indicates it is a highly potent and selective ALK inhibitor with robust in vivo antitumor activity. Further comparative studies and clinical development would be necessary to fully elucidate the therapeutic potential of CEP-28122 relative to established ALK inhibitors like alectinib. This guide provides a foundational comparison based on the available scientific literature to aid in ongoing research and development efforts in the field of ALK-targeted therapies.
Validating the Anti-Tumor Efficacy of CEP-28122: A Comparative Analysis with Established ALK Inhibitors and Standard Chemotherapy
For Immediate Release This guide provides a comprehensive comparison of the anti-tumor activity of CEP-28122, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, against established ALK inhibitors and standard chemothera...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor activity of CEP-28122, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, against established ALK inhibitors and standard chemotherapy regimens. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical data, details experimental methodologies, and visualizes critical biological pathways and workflows to offer an objective assessment of CEP-28122's therapeutic potential.
Executive Summary
CEP-28122 is a potent and highly selective, orally active inhibitor of ALK.[1] Preclinical studies demonstrate its significant anti-tumor activity against ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This guide presents a comparative analysis of CEP-28122's efficacy with the first-generation ALK inhibitor crizotinib, the second-generation ALK inhibitor ceritinib, and standard-of-care chemotherapy. The data underscores CEP-28122's robust and selective pharmacological profile, highlighting its potential as a valuable therapeutic agent in the management of ALK-driven malignancies.
In Vitro Anti-Tumor Activity
The in vitro potency of CEP-28122 was evaluated against a panel of ALK-positive and ALK-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized in the table below.
Table 1: In Vitro Potency of ALK Inhibitors. This table summarizes the IC50 values of CEP-28122 and control ALK inhibitors against various cancer cell lines.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of CEP-28122 was further validated in vivo using tumor xenograft models in mice. The following table summarizes the observed tumor growth inhibition.
Marked and more durable antitumor activity than crizotinib[6]
Table 2: In Vivo Efficacy of CEP-28122 and Control ALK Inhibitors in Xenograft Models. This table summarizes the in vivo anti-tumor activity of CEP-28122 and comparator drugs in various xenograft models.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ALK Signaling Pathway and Inhibition by CEP-28122.
Navigating Resistance: A Comparative Analysis of CEP-28122 and Other ALK Inhibitors in the Face of ALK Mutations
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comparative overview of the investigational anaplastic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comparative overview of the investigational anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, alongside other prominent ALK inhibitors, with a focus on their efficacy against common resistance mutations. While specific cross-resistance data for CEP-28122 remains limited in publicly available literature, this guide synthesizes available preclinical information and contextualizes it within the broader field of ALK inhibitor development.
CEP-28122 is a potent and selective, orally active inhibitor of ALK.[1] Preclinical studies have demonstrated its ability to induce growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] However, a critical aspect for the clinical viability of any new ALK inhibitor is its activity against the array of resistance mutations that emerge during treatment with existing therapies.
The Challenge of Acquired Resistance in ALK-Positive Cancers
The initial success of first-generation ALK inhibitors like crizotinib is often tempered by the development of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain.[3][4] These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy. Key resistance mutations that have been identified in patients progressing on ALK inhibitor therapy include L1196M (the "gatekeeper" mutation), G1269A, G1202R, and others.[4][5][6] The development of second and third-generation ALK inhibitors has been largely driven by the need to overcome these resistance mechanisms.[4][7]
Comparative Efficacy of ALK Inhibitors Against Resistance Mutations
It is important to note that a closely related compound, CEP-37440 , a dual inhibitor of ALK and Focal Adhesion Kinase (FAK), has shown activity against several crizotinib-resistant ALK mutations.[8][9] Specifically, CEP-37440 demonstrated potency against cell lines harboring the L1196M, C1156Y, and F1174L mutations.[9] This suggests that the chemical scaffold of CEP-28122 and its derivatives may have the potential to overcome certain resistance mechanisms.
ALK Mutation
Crizotinib IC50 (nM)
Ceritinib IC50 (nM)
Alectinib IC50 (nM)
Brigatinib IC50 (nM)
Lorlatinib IC50 (nM)
CEP-37440 (Kd, nM)
CEP-28122 IC50 (nM)
Wild-Type
~20-60
~2-20
~2-20
~1-10
~1-5
3.6
Data Not Available
L1196M
>500
~50-100
~20-50
~20-50
~5-15
3.3
Data Not Available
G1269A
>500
~50-150
~100-200
~50-100
~10-30
Data Not Available
Data Not Available
G1202R
>1000
>1000
>1000
>500
~20-50
Data Not Available
Data Not Available
C1156Y
>500
~100-200
~50-100
~50-100
~10-30
1.6
Data Not Available
F1174L
>500
>500
~100-200
~100-200
~20-50
1.1
Data Not Available
1151Tins
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Data Not Available
2.6
Data Not Available
Note: IC50 and Kd values are approximate and can vary depending on the specific cell line and experimental conditions. Data is compiled from various preclinical studies.
Experimental Protocols
The evaluation of cross-resistance to ALK inhibitors involves a series of well-defined in vitro experiments. Below are the methodologies for key assays used to generate the data presented in this guide.
Cell Lines and Culture
Parental Cell Lines: Ba/F3 cells, a murine pro-B cell line dependent on IL-3 for survival, are commonly used. These cells are engineered to express various EML4-ALK fusion proteins (wild-type or mutant).
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and, for Ba/F3 cells, 1-10 ng/mL of murine IL-3.
Generation of ALK-Mutant Cell Lines
Site-Directed Mutagenesis: The desired point mutations (e.g., L1196M, G1202R) are introduced into the EML4-ALK cDNA using a commercially available site-directed mutagenesis kit.
Lentiviral Transduction: The wild-type or mutant EML4-ALK constructs are cloned into a lentiviral expression vector. Lentiviral particles are produced by co-transfecting the expression vector with packaging plasmids into a packaging cell line (e.g., HEK293T).
Transduction of Ba/F3 Cells: Ba/F3 cells are then transduced with the lentiviral particles. Following transduction, the cells are cultured without IL-3. Only cells that successfully express the active ALK fusion protein will be able to survive and proliferate in the absence of IL-3.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the ALK protein.
Method: Recombinant wild-type or mutant ALK kinase domain is incubated with a substrate peptide, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value of the inhibitor.
Cell Viability Assays (IC50 Determination)
Objective: To measure the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.
Method:
Cell Seeding: Ba/F3-EML4-ALK cells (wild-type or mutant) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
Drug Treatment: Cells are treated with a serial dilution of the ALK inhibitor (e.g., CEP-28122) for 72 hours.
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting
Objective: To assess the inhibition of ALK phosphorylation and downstream signaling pathways.
Method:
Cell Treatment: Cells are treated with the ALK inhibitor for a short period (e.g., 2-4 hours).
Protein Extraction: Cells are lysed, and protein concentration is determined.
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (pALK), total ALK, and key downstream signaling proteins (e.g., pSTAT3, pAKT, pERK).
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: ALK signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for inhibitor cross-resistance testing.
Conclusion
The development of novel ALK inhibitors with activity against a broad range of resistance mutations remains a critical goal in the treatment of ALK-positive cancers. While CEP-28122 has shown promise as a potent ALK inhibitor in preclinical models, the absence of specific data on its efficacy against clinically relevant ALK mutations makes a direct comparison of its cross-resistance profile challenging. The activity of the related compound, CEP-37440, against some crizotinib-resistant mutations provides a hopeful, albeit indirect, indication of the potential of this chemical series. Further studies are necessary to fully elucidate the resistance profile of CEP-28122 and determine its potential role in the evolving landscape of ALK-targeted therapies. Researchers are encouraged to utilize the outlined experimental protocols to rigorously evaluate new inhibitors against a comprehensive panel of ALK mutations.
Navigating the Landscape of ALK Inhibition: A Comparative Analysis of CEP-28122 and Next-Generation Therapeutics in Crizotinib-Resistant NSCLC Models
For researchers, scientists, and drug development professionals, the emergence of resistance to first-generation anaplastic lymphoma kinase (ALK) inhibitors like crizotinib in non-small cell lung cancer (NSCLC) presents...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the emergence of resistance to first-generation anaplastic lymphoma kinase (ALK) inhibitors like crizotinib in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. This guide provides a comparative overview of the preclinical efficacy of CEP-28122, a potent ALK inhibitor, alongside a detailed analysis of second and third-generation ALK inhibitors developed to overcome crizotinib resistance. While preclinical data for CEP-28122 in crizotinib-resistant models is not publicly available, this guide aims to contextualize its potential by comparing its performance in sensitive models against established therapies for resistant disease.
Introduction to CEP-28122
CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of ALK.[1][2] Preclinical studies have demonstrated its ability to inhibit ALK phosphorylation and induce growth inhibition or cytotoxicity in various ALK-positive cancer cell lines, including those from anaplastic large-cell lymphoma (ALCL), NSCLC, and neuroblastoma.[1][2] In vivo studies using tumor xenograft models have shown that oral administration of CEP-28122 leads to dose-dependent inhibition of ALK phosphorylation and significant antitumor activity.[2][3]
The Challenge of Crizotinib Resistance
Despite the initial success of crizotinib in treating ALK-positive NSCLC, most patients eventually develop resistance. The primary mechanisms of resistance include the acquisition of secondary mutations within the ALK kinase domain and the amplification of the ALK fusion gene.[4] Additionally, activation of bypass signaling pathways, such as the EGFR or KIT pathways, can also contribute to resistance.[4]
To address this, a new wave of ALK inhibitors has been developed, broadly categorized as second and third-generation inhibitors. These agents are designed to have greater potency against ALK and to be effective against many of the mutations that confer resistance to crizotinib.
Comparative Efficacy of ALK Inhibitors
The following tables summarize the available preclinical data for CEP-28122 in crizotinib-sensitive models and compare it with the efficacy of second and third-generation ALK inhibitors in crizotinib-resistant settings.
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway, mechanisms of crizotinib resistance, and a typical experimental workflow.
Caption: The ALK signaling pathway, which promotes cell proliferation and survival.
Caption: Key mechanisms of acquired resistance to crizotinib in ALK-positive NSCLC.
Caption: A typical experimental workflow for evaluating the efficacy of ALK inhibitors.
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of cell growth (GI50) or viability (IC50).
Protocol:
Cell Seeding: ALK-positive NSCLC cells (e.g., H3122, H2228) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.[12][13]
Compound Treatment: Cells are treated with a serial dilution of the ALK inhibitor (e.g., CEP-28122, ceritinib) for 72 hours.[12][13]
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[12][14]
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells. IC50/GI50 values are calculated by fitting the data to a dose-response curve.[12][15]
Western Blot Analysis for ALK Signaling
Objective: To assess the inhibitory effect of a compound on the phosphorylation of ALK and its downstream signaling proteins.
Protocol:
Cell Treatment and Lysis: ALK-positive cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][16]
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.[16]
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[16][17]
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream targets (p-AKT, p-ERK), and a loading control (e.g., GAPDH or β-actin).[2][16]
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16][18]
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of an ALK inhibitor in a living organism.
Protocol:
Cell Implantation: Human ALK-positive NSCLC cells (e.g., NCI-H2228, NCI-H3122) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[2][7][19]
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at specified doses and schedules.[2][19]
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., western blot, immunohistochemistry) can be performed.[2][20]
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[21]
Conclusion
While direct preclinical comparisons of CEP-28122 in crizotinib-resistant models are not available, its high potency in sensitive models suggests it could be a valuable tool in the ALK inhibitor landscape. The extensive data on second and third-generation ALK inhibitors like ceritinib, alectinib, brigatinib, and lorlatinib demonstrate their significant efficacy in overcoming various mechanisms of crizotinib resistance. This guide provides a framework for understanding the comparative preclinical performance of these agents and highlights the importance of continued research to define the optimal therapeutic strategies for patients with ALK-positive NSCLC. Further investigation into the efficacy of CEP-28122 against specific crizotinib-resistant mutations is warranted to fully elucidate its potential clinical utility in this setting.
A Head-to-Head In Vitro Comparison of ALK Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective in vitro comparison of anaplastic lymphoma kinase (ALK) inhibitors, crucial tools in the research and development of target...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of anaplastic lymphoma kinase (ALK) inhibitors, crucial tools in the research and development of targeted cancer therapies. The constitutive activation of ALK fusion proteins is a known oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of multiple generations of ALK tyrosine kinase inhibitors (TKIs). Here, we present a head-to-head comparison of their in vitro performance, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Data Presentation: Inhibitory Potency of ALK Inhibitors
The in vitro potency of ALK inhibitors is a key determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of several first, second, and third-generation ALK inhibitors against wild-type ALK and a panel of clinically relevant resistance mutations.
Inhibitor
Generation
Wild-Type EML4-ALK IC50 (nM)
L1196M (Gatekeeper) IC50 (nM)
G1269A IC50 (nM)
C1156Y IC50 (nM)
F1174C/L IC50 (nM)
G1202R IC50 (nM)
Crizotinib
1st
~107
~170
High
High
High
>1000
Ceritinib
2nd
~37
Low
Low
Low
Sensitive
High
Alectinib
2nd
~25
Low
Low
Low
Sensitive
High
Brigatinib
2nd
~14
9-184
9-184
9-184
9-184
Maintained Activity
Ensartinib
2nd
<4
<4
<4
<4
<4
<4
Lorlatinib
3rd
Low
Potent
Potent
Potent
Potent
~49.9
Note: IC50 values are compiled from multiple in vitro studies and can vary based on the specific assay conditions and cell lines used. "Low" indicates potent inhibition, while "High" suggests reduced sensitivity or resistance. Brigatinib and Ensartinib show broad activity against a range of mutations.[1][2] Lorlatinib is notably potent against the highly resistant G1202R mutation.[3]
Mandatory Visualizations
Here we provide diagrams to visualize key aspects of ALK inhibitor evaluation.
Experimental workflow for in vitro comparison of ALK inhibitors.
A Preclinical Head-to-Head Comparison of CEP-28122 and Lorlatinib for ALK-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive preclinical comparison of two potent Anaplastic Lymphoma Kinase (ALK) inhibitors: CEP-28122 and lorlatinib. The followin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two potent Anaplastic Lymphoma Kinase (ALK) inhibitors: CEP-28122 and lorlatinib. The following sections detail their mechanisms of action, inhibitory activities, resistance profiles, and the experimental protocols used to generate the supporting data.
Mechanism of Action and Signaling Pathways
Both CEP-28122 and lorlatinib are ATP-competitive small molecule inhibitors of ALK tyrosine kinase.[1][2] Constitutive activation of ALK, through genetic alterations such as chromosomal translocations (e.g., EML4-ALK in non-small cell lung cancer - NSCLC) or point mutations, drives downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] These pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT cascades. By binding to the ATP pocket of ALK, both inhibitors block its autophosphorylation and the subsequent activation of these oncogenic signaling pathways, ultimately leading to cell growth inhibition and apoptosis in ALK-dependent cancer cells.[2][3] Lorlatinib is also a potent inhibitor of ROS1 tyrosine kinase.[2]
Figure 1. Simplified ALK signaling pathway and points of inhibition by CEP-28122 and lorlatinib.
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of CEP-28122 and lorlatinib against wild-type ALK and various clinically relevant ALK resistance mutations.
Table 1: Enzymatic and Cellular Inhibitory Activity (IC50)
Compound
Target
Enzymatic IC50 (nM)
Cellular IC50 (nM)
Cell Line
CEP-28122
Wild-type ALK
1.9
20-30
Sup-M2, Karpas-299
L1174L mutant ALK
-
Growth Inhibition
SH-SY5Y
R1275Q mutant ALK
-
Growth Inhibition
NB-1643
Lorlatinib
Wild-type ALK
<0.07 (Ki)
-
-
G1202R mutant ALK
-
80
Ba/F3
Note: Direct comparative IC50 values from a single study are not available. Data is compiled from respective preclinical publications.[3][5]
Resistance Profiles
A critical differentiator among ALK inhibitors is their activity against mutations that confer resistance to other inhibitors. Lorlatinib, a third-generation inhibitor, was specifically designed to overcome resistance to first- and second-generation ALK inhibitors.[6]
Table 2: Activity Against Common ALK Resistance Mutations
Resistance to lorlatinib has been observed to emerge through the development of compound mutations within the ALK kinase domain.[7] The resistance profile of CEP-28122 against a broad panel of ALK mutations has not been as extensively characterized in publicly available literature.
In Vivo Antitumor Efficacy
Both CEP-28122 and lorlatinib have demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive cancers.
Table 3: Summary of In Vivo Efficacy in Xenograft Models
Notably, lorlatinib was designed to cross the blood-brain barrier and has shown significant intracranial efficacy, a crucial feature for treating brain metastases common in ALK-positive NSCLC.[6]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.
Figure 2. General workflow for an in vitro ALK kinase assay.
Protocol Summary:
Reagents: Recombinant ALK enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase reaction buffer.
Inhibitor Preparation: CEP-28122 or lorlatinib is serially diluted to a range of concentrations.
Reaction: The ALK enzyme is pre-incubated with the inhibitor before the kinase reaction is initiated by the addition of the ATP and substrate mixture.
Detection: After a set incubation period, the level of substrate phosphorylation is quantified. This can be done using various methods, such as a time-resolved fluorescence (TRF) assay or by measuring the amount of ADP produced using an assay like ADP-Glo™.
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cellular ALK Phosphorylation Assay
This assay measures the ability of an inhibitor to block ALK autophosphorylation within intact cancer cells.
Protocol Summary:
Cell Culture: ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299) are cultured to a suitable density.
Treatment: Cells are treated with varying concentrations of CEP-28122 or lorlatinib for a specified duration.
Lysis: Cells are lysed to extract cellular proteins.
Detection: The levels of phosphorylated ALK (p-ALK) and total ALK are measured using techniques such as Western blotting or ELISA.
Analysis: The ratio of p-ALK to total ALK is calculated and normalized to untreated controls to determine the cellular IC50.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of the inhibitors in a living organism.
Figure 3. Workflow for an in vivo subcutaneous xenograft study.
Protocol Summary:
Cell Implantation: Human ALK-positive cancer cells are injected subcutaneously into immunodeficient mice (e.g., SCID or nude mice).
Tumor Growth: Tumors are allowed to grow to a palpable size.
Treatment: Mice are randomized into groups and treated with the vehicle control, CEP-28122, or lorlatinib at specified doses and schedules (e.g., oral gavage).
Monitoring: Tumor volume and mouse body weight are measured regularly.
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Antitumor efficacy is evaluated by comparing tumor growth inhibition or regression in the treated groups versus the control group.
Conclusion
Both CEP-28122 and lorlatinib are highly potent ALK inhibitors with significant preclinical antitumor activity. Lorlatinib has been extensively characterized as a third-generation inhibitor with a broad spectrum of activity against known ALK resistance mutations and notable CNS penetration. The preclinical data for CEP-28122 demonstrates its high potency and selectivity for ALK, with strong in vivo efficacy. However, a more comprehensive evaluation of its activity against a wider range of ALK resistance mutations, particularly in direct comparison to lorlatinib, would be beneficial for a complete assessment of its potential clinical utility. This guide provides a foundational comparison based on available preclinical data to inform further research and development in the field of ALK-targeted therapies.
Synergistic Opportunities for ALK Inhibitor CEP-28122: A Comparative Guide to Combination Therapies
A notable gap exists in publicly available preclinical and clinical data regarding the synergistic effects of the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, in combination with other anti...
Author: BenchChem Technical Support Team. Date: December 2025
A notable gap exists in publicly available preclinical and clinical data regarding the synergistic effects of the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, in combination with other anticancer agents. Research has primarily focused on its significant single-agent efficacy in ALK-positive tumor models. However, the landscape of ALK inhibitor therapy, which is often marked by the development of resistance, provides a strong rationale for exploring combination strategies. This guide will, therefore, provide a comparative overview of synergistic combination approaches for ALK inhibitors, drawing on data from other well-documented agents in this class. The principles and findings presented herein may inform future research directions for CEP-28122.
Resistance to ALK inhibitors can arise from on-target mechanisms, such as secondary mutations in the ALK kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways.[1][2] Combination therapies are designed to address these resistance mechanisms, enhance therapeutic efficacy, and delay the onset of resistance.
Comparison of Preclinical Synergistic Combinations for ALK Inhibitors
To illustrate the potential for synergistic combinations, this section summarizes preclinical data from studies on other ALK inhibitors. These examples provide a framework for potential future investigations with CEP-28122.
Combination resulted in complete tumor regression and significantly delayed tumor regrowth in a patient-derived xenograft model with high ALK expression.
Significantly and synergistically decreased cell viability at low concentrations in ALK-positive lung cancer cell lines. This was attributed to G1 cell cycle arrest and increased apoptosis due to suppressed RAS/MAPK signaling.
Preclinical models showed that ALK and MEK co-inhibition could overcome ALK inhibitor resistance. A subsequent phase 1 study in patients with refractory ALK- or ROS1-positive NSCLC found the combination to have a manageable safety profile with some patients achieving clinical benefit.
Preclinical data indicated a synergistic effect in overcoming drug resistance. A phase Ib/II study in patients with ALK-rearranged NSCLC showed clinical activity with a manageable safety profile.
Detailed methodologies are crucial for the replication and validation of synergistic findings. Below are representative protocols for key experiments cited in the comparison table.
In Vitro Synergy Assessment (Combination of Alectinib and SHP099)
Cell Culture: ALK-positive human lung cancer cell lines (e.g., H3122 and H2228) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a matrix of concentrations of alectinib and SHP099, both alone and in combination. After 72 hours of incubation, cell viability is assessed using the MTT or a similar colorimetric assay.
Synergy Analysis: The dose-response data is analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis and Cell Cycle Analysis: Cells treated with the drug combination are harvested, stained with propidium iodide and Annexin V-FITC, and analyzed by flow cytometry to determine the effects on cell cycle distribution and apoptosis induction.[5]
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key proteins in the ALK and RAS/MAPK signaling pathways (e.g., ALK, ERK, AKT, Bim, cleaved caspase-3).[5]
In Vivo Tumor Growth Inhibition Study (Combination of Lorlatinib and Idasanutlin)
Animal Model: Patient-derived xenografts (PDX) from ALK-amplified neuroblastoma are established in immunodeficient mice.
Treatment Groups: Mice with established tumors are randomized into four groups: vehicle control, lorlatinib alone, idasanutlin alone, and the combination of lorlatinib and idasanutlin.
Drug Administration: Lorlatinib is administered orally, and idasanutlin is administered via an appropriate route, at predetermined doses and schedules.
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length × width²) / 2.
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and delay in tumor regrowth. Complete tumor regression is also noted.
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[3][4]
Visualizing Synergistic Mechanisms
Diagrams of signaling pathways and experimental workflows can clarify the rationale and methodology behind combination therapies.
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: Rationale for combining an ALK inhibitor with a bypass pathway inhibitor.
Caption: General experimental workflow for assessing drug synergy.
Safe Disposal and Handling of CEP-28122 Mesylate Salt: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal and handling of CEP-28122 mesylate salt in a laboratory setting....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal and handling of CEP-28122 mesylate salt in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While CEP-28122 mesylate salt is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), it is imperative to follow standard laboratory safety protocols.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling CEP-28122 mesylate salt.
Avoid Inhalation and Contact: Avoid breathing dust or fumes. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1][2]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Proper Disposal Procedures for CEP-28122 Mesylate Salt
Proper disposal of CEP-28122 mesylate salt is crucial to prevent environmental contamination and ensure compliance with regulations. Although not classified as hazardous, it should not be disposed of in regular trash or down the drain.
Step-by-Step Disposal Protocol:
Waste Identification and Collection:
Collect all waste materials containing CEP-28122 mesylate salt, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, in a designated and clearly labeled hazardous waste container.
The container must be compatible with the chemical waste.
Labeling:
Label the waste container with "Hazardous Waste," the full chemical name ("CEP-28122 mesylate salt"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
Storage of Waste:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
Ensure the storage area is secure and away from incompatible materials.
Arranging for Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
Disposal must be conducted through a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations.
This protocol is a general guideline for assessing the inhibitory activity of CEP-28122 on ALK phosphorylation and downstream signaling in a cell-based assay.
Materials:
ALK-positive cancer cell line (e.g., Karpas-299, SUP-M2)
Appropriate cell culture medium and supplements
CEP-28122 mesylate salt
DMSO (for stock solution)
Phosphate-buffered saline (PBS)
Lysis buffer
Primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2
Secondary antibodies
Chemiluminescent substrate
Protein assay kit
Procedure:
Cell Culture: Culture ALK-positive cells in the recommended medium until they reach approximately 80% confluency.
Compound Preparation: Prepare a stock solution of CEP-28122 mesylate salt in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
Cell Treatment: Treat the cells with varying concentrations of CEP-28122 for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO) group.
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane and then incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Essential Safety and Logistical Information for Handling CEP-28122 Mesylate Salt
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for C...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for CEP-28122 mesylate salt, a potent and selective ALK inhibitor.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), CEP-28122 mesylate salt is not classified as a hazardous substance or mixture.[3] However, as a standard practice for all laboratory chemicals, appropriate precautions should be taken to minimize exposure.
While not classified as hazardous, the use of appropriate personal protective equipment is mandatory to prevent accidental contact and ensure personal safety.
PPE Category
Recommendation
Eye/Face Protection
Wear chemical safety goggles.
Skin Protection
Wear protective gloves and a lab coat.
Respiratory Protection
Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.[3]
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek medical attention.[3]
Skin Contact
Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[3]
Inhalation
Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3]
Ingestion
Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[3]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of CEP-28122 mesylate salt and ensure laboratory safety.
Handle in a well-ventilated area, preferably in a chemical fume hood.
Avoid generating dust.
Prevent contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.
Accidental Release Measures
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
Evacuate: Evacuate personnel from the immediate area.
Ventilate: Ensure adequate ventilation.
Contain: Wear full personal protective equipment, including a respirator.
Clean-up: Use an appropriate method to clean up the spill without creating dust.
Dispose: Collect the spilled material and any contaminated items into a sealed container for proper disposal.
Disposal Plan
All waste materials, including the compound itself and any contaminated labware (e.g., pipette tips, gloves, containers), should be treated as hazardous chemical waste.
Segregation: Collect all CEP-28122 mesylate salt waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "CEP-28122 mesylate salt".
Storage: Store the waste container in a designated satellite accumulation area.
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[6]